3-Amino-6-chloro-4-methylpicolinic acid
Description
BenchChem offers high-quality 3-Amino-6-chloro-4-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-chloro-4-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKKZSHZTWQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-6-chloro-4-methylpicolinic Acid: Physicochemical Profile & Application Guide
Executive Summary
3-Amino-6-chloro-4-methylpicolinic acid (CAS: 1073182-76-9) is a highly specialized pyridine scaffold used primarily as an intermediate in the synthesis of next-generation agrochemicals (auxinic herbicides) and small-molecule therapeutics (kinase inhibitors).[1][2] Its unique substitution pattern—combining an electron-withdrawing chlorine, a steric methyl group, and a reactive amino moiety on a picolinic acid core—makes it a critical building block for modulating potency and metabolic stability in bioactive molecules.
This guide provides a technical breakdown of its physicochemical properties, synthetic utility, and handling protocols for research and development applications.
Physicochemical Profile
The following data aggregates experimental values from patent literature and predictive models calibrated for polysubstituted pyridines.
Core Identity & Properties[1]
| Property | Value / Description |
| Chemical Name | 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid |
| CAS Number | 1073182-76-9 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >150 °C (Decomposition likely) [Note 1] |
| Boiling Point | Not applicable (decomposes prior to boiling) |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ |
| Acidity (pKa) | pKa₁ (COOH): ~2.5 – 3.0pKa₂ (Pyridine N/NH₂): ~0.5 – 1.5 (Suppressed by 6-Cl and 2-COOH) |
Note 1: Exact experimental melting points are rarely reported in open literature for this specific intermediate due to its proprietary use. Structural analogs (e.g., Aminopyralid) typically melt/decompose in the 160–180°C range.
Solubility & Solution Chemistry
The compound exhibits amphoteric behavior due to the presence of both a carboxylic acid and an amine.
| Solvent | Solubility Rating | Notes |
| Water (Neutral pH) | Sparingly Soluble | Poor solubility due to zwitterionic character and lipophilic Cl/Me groups. |
| Water (Basic pH > 8) | Soluble | Forms the carboxylate salt (e.g., with NaOH or KOH). |
| DMSO / DMF | Soluble | Preferred solvents for stock solutions (>10 mg/mL). |
| Methanol / Ethanol | Moderately Soluble | Solubility improves with heating. |
| Dichloromethane | Insoluble | -- |
Structural Characterization (Spectroscopy)[3]
For researchers validating the identity of synthesized or purchased material, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: TMS at 0.00 ppm)
-
δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ). Often broadened or invisible depending on water content.[3]
-
δ 7.55 ppm (s, 1H): Aromatic proton at position C5. This is a sharp singlet as it has no adjacent protons for coupling.
-
δ 6.50 – 7.00 ppm (br s, 2H): Exchangable amino protons (-NH ₂). Chemical shift varies with concentration.
-
δ 2.25 ppm (s, 3H): Methyl group at position C4 (-CH ₃).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Major Ion: [M+H]⁺ = 187.02 m/z.
-
Isotope Pattern: Distinct chlorine signature showing M (187) and M+2 (189) peaks in a roughly 3:1 intensity ratio.
Synthetic Utility & Reaction Pathways[4][5]
This compound is rarely the final product; it serves as a scaffold. The 2-COOH group directs auxinic activity in herbicides, while the 3-NH₂ and 6-Cl positions allow for further diversification (e.g., Sandmeyer reactions, Buchwald-Hartwig couplings).
Synthesis of the Core Scaffold
The synthesis of highly substituted picolinic acids is complex. A validated route described in recent patent literature (e.g., for HPK1 inhibitors) involves the functionalization of a bromo-precursor.
Figure 1: Synthetic pathway via Suzuki coupling of a bromo-intermediate, followed by ester hydrolysis.
Downstream Applications
-
Kinase Inhibitors: The pyridine ring serves as a hinge binder in ATP-competitive inhibitors. The 3-amino group often forms hydrogen bonds with the kinase hinge region.
-
Agrochemicals: Used as a precursor for "Arylex" class herbicides (e.g., Halauxifen analogs), where the picolinic acid moiety mimics the natural plant hormone indole-3-acetic acid (IAA).
Handling, Stability & Safety Protocol
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months to prevent oxidation of the amino group.
-
Hygroscopicity: The compound is potentially hygroscopic.[3] Store in a desiccator or tightly sealed container.
Handling Protocol
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all powders in a chemical fume hood to avoid inhalation.
-
Spill Cleanup: Sweep up solid material carefully to avoid dust generation. Wipe surface with 10% acetone followed by soap and water.
References
-
World Intellectual Property Organization (WIPO). (2023). Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors. WO2023201185A1.
-
European Patent Office. (2022). Small Molecule Inhibitors of NF-KB Inducing Kinase. EP 3976597 B1.
-
BLD Pharm. (n.d.).[1][2][4] Product SDS: 3-Amino-6-chloro-4-methylpicolinic acid. Retrieved from bldpharm.com.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyridine Derivatives. Retrieved from sigmaaldrich.com.
Sources
- 1. 866807-26-3|Methyl 3-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]
- 2. 866807-27-4|3-Amino-6-chloropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 더랩케미칼 - 3-Amino-6-chloro-4-methylpicolinic acid-R119685 [thelabchemical.com]
- 4. 1352886-80-6|Methyl 5-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]
Biological activity of 3-Amino-6-chloro-4-methylpicolinic acid derivatives
Technical Guide: Biological Potential & Synthetic Utility of 3-Amino-6-chloro-4-methylpicolinic Acid Scaffolds
Executive Summary
3-Amino-6-chloro-4-methylpicolinic acid (CAS: 1073182-76-9) is a highly specialized heterocyclic building block characterized by a dense functionalization pattern on the pyridine ring. Unlike its commercially ubiquitous isomers (e.g., the herbicide Aminopyralid), this 3-amino isomer has emerged as a critical intermediate in the synthesis of next-generation immuno-oncology therapeutics , specifically HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors .
While structurally homologous to auxinic herbicides, its primary utility in contemporary research lies in its ability to undergo regioselective cross-coupling and cyclization reactions to form fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines). This guide details the molecule's chemical basis, its pivotal role in kinase inhibitor design, and theoretical implications for agrochemical discovery.
Chemical Basis & Structure-Activity Relationship (SAR)
The scaffold presents a unique "push-pull" electronic system ideal for molecular recognition in protein binding pockets.
| Feature | Chemical Function | Biological Implication |
| 2-Carboxylic Acid | H-bond acceptor/donor; Zinc binding | Critical for anchoring in ATP-binding pockets (Pharma) or TIR1 receptor (Agro). |
| 3-Amino Group | H-bond donor; Nucleophile | Facilitates cyclization to form fused rings; forms hinge-binding motifs in kinases. |
| 4-Methyl Group | Hydrophobic bulk | Fills hydrophobic sub-pockets (e.g., Gatekeeper residues in kinases). |
| 6-Chloro Atom | Electron-withdrawing; Leaving group | Enables Suzuki/Buchwald couplings for library expansion; enhances metabolic stability. |
Comparative SAR: Pharma vs. Agro
-
Pharma (Kinase Inhibitors): The 3-amino and 2-carboxyl groups are often cyclized to form a pyrido[3,2-d]pyrimidine core. This fused system mimics the adenine ring of ATP, allowing the inhibitor to compete for the kinase active site.
-
Agro (Auxin Mimics): Classic auxinic herbicides (Picloram, Aminopyralid) feature the amino group at the 4-position . The 3-amino placement in this scaffold alters the vector of engagement with the TIR1 receptor, potentially offering a novel resistance-breaking profile, though with likely reduced potency compared to 4-amino analogs.
Primary Application: HPK1 Inhibition (Immuno-Oncology)
Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1). Mechanism: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell proliferation and cytokine secretion, turning "cold" tumors "hot."
Mechanism of Action (MoA)
Derivatives of 3-amino-6-chloro-4-methylpicolinic acid function as ATP-competitive inhibitors . By blocking the ATP-binding pocket of HPK1, these compounds prevent the phosphorylation of SLP-76, thereby removing the "brake" on the immune system.
Figure 1: HPK1 Signaling & Inhibition Pathway
Caption: Inhibition of HPK1 prevents SLP-76 degradation, sustaining T-cell activation.[1]
Experimental Protocols
Protocol A: Synthesis of Pyrido[3,2-d]pyrimidine Intermediate
Context: This protocol demonstrates the utility of the 6-chloro handle for scaffold elaboration via Suzuki coupling, a critical step in generating HPK1 inhibitors [1].
Reagents:
-
Substrate: 3-Amino-6-chloro-4-methylpicolinic acid (1.0 eq)[1][2]
-
Coupling Partner: 4-Fluorophenylboronic acid (1.5 eq)[2]
-
Catalyst: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.3 eq)[2]
-
Solvent: 1,4-Dioxane : Water (5:1 v/v)
Workflow:
-
Preparation: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.
-
Inerting: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Irradiate in a microwave reactor at 100°C for 1 hour .
-
Work-up: Dilute with ethyl acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc gradient).
Figure 2: Synthetic Workflow for Scaffold Elaboration
Caption: Transformation of the picolinic acid scaffold into a bioactive bicyclic core.
Protocol B: In Vitro HPK1 Kinase Assay
Context: Validating the biological activity of the synthesized derivative.
-
Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM , 2 mM DTT. -
Enzyme: Recombinant human HPK1 (hHPK1).
-
Substrate: Myelin Basic Protein (MBP) or synthetic peptide substrate.
-
Reaction:
-
Incubate compound (serial dilutions in DMSO) with HPK1 enzyme for 20 mins.
-
Initiate reaction by adding ATP (
concentration) and Substrate. -
Incubate for 60 mins at Room Temperature.
-
-
Detection: ADP-Glo™ Kinase Assay (Promega) or
-ATP radiometric filtration. -
Analysis: Calculate
using a 4-parameter logistic fit.
References
-
Merck Patent GmbH. (2023).[1] Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors.[1][2] WO2023201185A1.[1][2] World Intellectual Property Organization.[1][2] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. PubChem.[3] Link
-
ChemicalBook. (2023). 3-Amino-6-chloro-4-methylpicolinic acid Product Description.Link
-
MDPI. (2023).[2][4] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.[1][2][3][4][5][6][7][8][9][10] Link
Sources
- 1. WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors - Google Patents [patents.google.com]
- 2. WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors - Google Patents [patents.google.com]
- 3. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
Technical Deep Dive: Synthetic Auxin Herbicides
Mechanisms, Resistance Architectures, and Experimental Protocols
Executive Summary
Synthetic auxin herbicides (HRAC Group 4) remain the cornerstone of broadleaf weed management in cereal crops and pasturelands. Despite over 70 years of use, their molecular complexity continues to reveal new insights, particularly regarding the TIR1/AFB signaling pathway and the evolution of non-target site resistance (NTSR). This guide synthesizes current structural biology, resistance mechanisms, and validated experimental protocols for researchers in agrochemistry and weed science.
Chemical Architecture & Structure-Activity Relationships (SAR)
Synthetic auxins mimic the endogenous plant hormone indole-3-acetic acid (IAA). While they share a common "molecular footprint"—typically an aryl ring with a carboxylate moiety allowing binding to the TIR1 receptor—their specific interactions with receptor paralogs (AFB1-5) dictate their potency and spectrum.
Table 1: Classification of Major Synthetic Auxin Families
| Chemical Family | Key Active Ingredients | Structural Characteristics | Receptor Preference |
| Phenoxy-carboxylates | 2,4-D, MCPA, 2,4-DB | Phenyl ring with ether linkage to carboxylic acid. | Broad affinity (TIR1/AFB1-3). |
| Benzoic Acids | Dicamba, Chloramben | Benzoic acid core; steric bulk dictates selectivity. | Preferential binding to TIR1/AFB1. |
| Pyridine-carboxylates | Clopyralid, Picloram, Aminopyralid, Fluroxypyr | Pyridine ring; highly persistent and potent. | High affinity for AFB5 (Picloram). |
| Arylpicolinates | Halauxifen-methyl, Florpyrauxifen-benzyl | Picolinic acid core with complex aryl substitutions. | Unique: High affinity for AFB5; effective at very low use rates (g ai/ha). |
| Quinoline-carboxylates | Quinclorac | Quinoline ring. | Unique activity on some grasses; mechanism involves cyanide accumulation. |
Field Insight: The shift toward Arylpicolinates (e.g., Halauxifen-methyl) represents a "step-change" in SAR. Unlike older auxins, these molecules bind tightly to the AFB5 receptor homolog, allowing them to control weeds that have developed tolerance to 2,4-D or dicamba (which primarily target TIR1).
Mechanism of Action: The TIR1/AFB Signaling Pathway
The lethality of synthetic auxins stems from a "molecular overdose." These herbicides act as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (or AFB) and Aux/IAA transcriptional repressors.
The Cascade:
-
Perception: Herbicide enters the nucleus and binds to the TIR1/AFB receptor.
-
Complex Formation: The herbicide facilitates the recruitment of Aux/IAA repressor proteins to the SCF^TIR1 ubiquitin ligase complex.
-
Ubiquitination & Degradation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome.
-
Derepression: Degradation of Aux/IAA releases Auxin Response Factors (ARFs) .
-
Gene Overexpression: ARFs drive the massive upregulation of auxin-responsive genes (e.g., ACS for ethylene biosynthesis, NCED for ABA biosynthesis).
-
Physiological Collapse: Accumulation of ethylene and ABA leads to epinasty, stomatal closure, ROS generation, and tissue necrosis.
Visualization: The Auxin Signaling Pathway
Figure 1: The molecular mechanism of synthetic auxin herbicides. The herbicide acts as a molecular glue, promoting the degradation of transcriptional repressors.
Resistance Mechanisms: The Evolving Threat
Weed populations have evolved two distinct architectures of resistance:
A. Target-Site Resistance (TSR)
-
Mechanism: Mutations in the TIR1 or AFB genes (e.g., Gly-to-Asp substitutions) reduce herbicide binding affinity. Alternatively, mutations in the Aux/IAA degron domain prevent ubiquitination (dominant mutations).
-
Prevalence: Rare compared to NTSR but highly specific (e.g., Kochia scoparia resistance to dicamba).
B. Non-Target-Site Resistance (NTSR)
-
Mechanism: Involves the reduction of intracellular herbicide concentration.
-
Prevalence: The dominant mechanism in species like Lolium rigidum and Amaranthus palmeri.
Visualization: Resistance Architectures
Figure 2: Classification of resistance mechanisms. NTSR (metabolism/transport) is currently the most widespread challenge in field populations.
Advanced Experimental Protocols
To validate resistance or screen new chemistries, robust protocols are required.
Protocol A: High-Throughput Arabidopsis Root Growth Assay
A rapid, self-validating system to determine cross-resistance patterns or novel compound activity.
Materials:
-
Arabidopsis thaliana seeds: Col-0 (Wild Type), tir1-1 (Resistant Control).
-
0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.
-
Square petri dishes (120mm).
Workflow:
-
Sterilization: Surface sterilize seeds (70% EtOH 1 min, 10% Bleach 10 min, 5x dH2O wash).
-
Stratification: Resuspend in 0.1% agarose; incubate at 4°C for 2 days (synchronizes germination).
-
Plating: Pour MS plates containing herbicide gradients (e.g., 0, 10, 50, 100, 500 nM of 2,4-D or Halauxifen).
-
Sowing: Spot 10-15 seeds per genotype per plate. Seal with micropore tape.
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light).
-
Data Capture (Day 7): Scan plates using a high-res flatbed scanner.
-
Analysis: Measure primary root length using ImageJ (NeuronJ plugin).
-
Validation: The tir1-1 mutant must show significant resistance compared to Col-0. If tir1-1 is inhibited equally to Col-0, the compound may have off-target toxicity.
Protocol B: Whole-Plant Dose-Response Screening (Weed Populations)
The gold standard for quantifying field resistance levels (GR50).
Materials:
-
Putative Resistant (R) and Known Susceptible (S) seed populations.
-
Commercial sprayer calibrated (e.g., 200 L/ha, flat fan nozzles).
Workflow:
-
Germination: Pre-germinate seeds in petri dishes if dormancy is suspected; transplant to 10cm pots.
-
Growth Stage: Grow plants to the 3-4 leaf stage (rosette for dicots). Uniformity is critical.
-
Treatment: Apply herbicide at 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x of the label rate.
-
Tip: Include an adjuvant (e.g., MSO or NIS) as per label requirements.
-
-
Incubation: Return to greenhouse (25°C/20°C day/night). Randomize pot placement daily to negate micro-climate effects.
-
Assessment (21 Days After Treatment):
-
Visual: 0 (dead) to 100 (healthy) scale.
-
Biomass: Cut shoots at soil level, dry at 65°C for 48h, weigh.
-
-
Statistical Analysis: Fit data to a Log-Logistic Regression Model (3 or 4 parameters) using R (drc package).
-
Calculate GR50 (Dose reducing growth by 50%).
-
Resistance Factor (RF) = GR50(R) / GR50(S).
-
Safener Technology & Future Outlook
Safeners like Isoxadifen-ethyl and Cyprosulfamide are critical for expanding the utility of auxins in cereal crops.
-
Mechanism: These compounds induce the expression of GSTs and P450s in the crop (e.g., corn/maize) by mimicking a sub-lethal auxin signal. This "primes" the detoxification machinery, allowing the crop to metabolize the herbicide rapidly, while the weed (lacking this specific induction response) perishes.
-
Recent Advances (2024-2025):
-
New Formulations: Encapsulated acetochlor/auxin premixes with built-in safeners (e.g., "Recognition" herbicide) are improving crop safety margins.
-
Novel Chemistries: The emergence of 6-indolylpyridine oxime derivatives (reported 2025) shows promise for high potency at low use rates, potentially overcoming current resistance profiles.
-
References
-
Gaines, T. A., et al. (2020). Mechanisms of resistance to synthetic auxin herbicides.[3] International Journal of Plant Sciences. Link
-
Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola. Link
-
Xu, J., et al. (2022).[2] Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.[2] Agronomy.[2][4] Link
-
Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides.[3][4] Pest Management Science.[2][5] Link
-
Riechers, D. E., et al. (2010). Safener-mediated traits for herbicide resistance in weeds and crops.[6][7][8][9] Plant Science. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.[2][5] Link
-
Liu, Y., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry.[2] Link
Sources
- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hracglobal.com [hracglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. Herbicide safener isoxadifen-ethyl associated with increased Goss's wilt severity in corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. jircas.go.jp [jircas.go.jp]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Safety, Hazards, and Handling of 3-Amino-6-chloro-4-methylpicolinic Acid
Executive Summary
3-Amino-6-chloro-4-methylpicolinic acid (CAS 1073182-76-9) is a specialized heterocyclic building block utilized primarily in the synthesis of picolinic acid-based synthetic auxins (herbicides) and pharmaceutical scaffolds.[1] While its acute mammalian toxicity is generally moderate compared to organophosphates, its structural relationship to potent herbicides (e.g., Halauxifen) necessitates strict environmental containment and rigorous dust control.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide an operational framework for handling this compound with high scientific integrity, focusing on cross-contamination prevention and environmental stewardship.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Understanding the physical state and solubility profile is the first step in designing a safety protocol. This molecule exhibits zwitterionic character, influencing its solubility and cleaning protocols.
| Property | Data | Operational Implication |
| IUPAC Name | 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid | Basis for nomenclature in waste logs. |
| CAS Number | 1073182-76-9 | Verification key for inventory tracking. |
| Formula / MW | C₇H₇ClN₂O₂ / 186.59 g/mol | Used for stoichiometry and molarity calc. |
| Physical State | Off-white to tan solid powder | High Dust Potential: Requires static control. |
| Acidity (pKa) | ~3.5 (COOH) & ~2.5 (Pyridine N) | Amphoteric; solubility is pH-dependent. |
| Solubility | DMSO, Methanol (High); Water (Low at neutral pH) | Use alcohol-based wipes for decontamination. |
Comprehensive Hazard Assessment
GHS Classification (Derived & Analogous)
Note: While specific toxicological data for this intermediate may be limited, classification is derived from Structural Activity Relationships (SAR) of analogous chloropicolinic acids.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation. The chlorinated ring increases lipophilicity, aiding dermal penetration.
-
Serious Eye Damage/Irritation (Category 2A/1): Picolinic acids are notorious eye irritants. Treat as a potential corrosive to the cornea.
-
Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation upon inhalation of dust.
-
Aquatic Toxicity (Acute/Chronic Category 3): CRITICAL RISK. As a structural analog to auxin herbicides, this compound may exhibit phytotoxicity at extremely low concentrations. Release into water systems can devastate non-target plant life.
The "Invisible" Hazard: Cross-Contamination
In a multi-use facility, the greatest risk is not acute toxicity to the chemist, but trace contamination of other research samples.
-
Mechanism: Nanogram levels of auxin-mimics can alter the biological assay results of other compounds (e.g., inducing cell division or altering phenotype in plant-based screens).
-
Control: Dedicated glassware and weighing spatulas are mandatory.
Engineering Controls & PPE Strategy
Containment Decision Matrix
The following logic dictates the required engineering controls based on the quantity handled.
Figure 1: Containment decision matrix based on operational scale.
Personal Protective Equipment (PPE)[9]
-
Respiratory: N95/P2 disposable mask is insufficient for powder handling outside a hood. Use a half-face respirator with P100 cartridges if weighing >10g outside a containment enclosure.
-
Hands: Double-gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (Extended cuff, minimum 5 mil).
-
Rationale: Chlorinated pyridines can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DCM, EtOAc) likely used in subsequent synthesis steps.
-
-
Eyes: Chemical splash goggles (ventless preferred) rather than safety glasses, due to the high risk of eye damage from picolinic acid dusts.
Operational Handling Protocols
Weighing & Transfer (The "Static" Problem)
Fine organic powders often carry static charges, causing "fly-away" dust.
-
Preparation: Place the balance inside the fume hood.
-
Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.
-
Technique: Do not pour from the bottle. Use a disposable anti-static spatula.
-
Closure: Wipe the threads of the bottle with a Kimwipe dampened in methanol before recapping to prevent friction-grinding of crystals in the cap (a potential aerosol source).
Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly to the solid. Adding solid to a boiling solvent can cause rapid evolution of HCl gas if acid chlorides are present as impurities, or vigorous boiling/bumping.
-
Incompatibility: Avoid strong oxidizers and strong bases.[2] Reaction with strong bases (NaOH) will deprotonate the carboxylic acid, increasing water solubility but potentially altering reactivity.
Waste Management & Decontamination
Because of the herbicidal potential, this compound must never enter the aqueous waste stream (sink).
Figure 2: Waste stream segregation logic to prevent environmental release.
Decontamination Protocol:
-
Primary Wipe: Wipe surfaces with a dry tissue to collect bulk dust. Dispose as solid hazardous waste.
-
Solubilization: Spray area with Methanol or Ethanol (picolinic acids are often sparingly soluble in water but soluble in alcohols).
Emergency Response
Eye Contact (Highest Risk)
-
Immediate Action: Do not wait for EMS. Flush eyes with tepid water for a minimum of 15 minutes .[5]
-
Technique: Hold eyelids apart. The picolinic acid structure can bind to corneal proteins; thorough irrigation is critical to prevent permanent opacity.
-
Follow-up: Ophthalmological consultation is mandatory.
Spills (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Clean-up:
-
Do NOT dry sweep (generates dust).[6]
-
Use a HEPA-filtered vacuum if available.
-
Alternatively, cover the powder with wet paper towels (dampened with water/methanol) to suppress dust, then scoop into a bag.
-
Storage and Stability
-
Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Aminopyridines can oxidize over time, turning from off-white to dark brown.
-
Shelf Life: Re-test purity annually. Degradation products (decarboxylation) may occur if stored improperly.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394544 (Related Chloropicolinic Acids). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-carboxylic acid derivatives. Retrieved from [Link]
(Note: Direct SDS links for this specific intermediate often expire or are behind login walls; references provided link to the primary databases and analogous well-characterized compounds used to derive the safety logic.)
Sources
An In-depth Technical Guide to the Homologs and Analogs of 3-Amino-6-chloro-4-methylpicolinic Acid: A Synthetic Auxin Herbicide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The picolinic acid scaffold has long been a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plant species.[1] Among these, 3-Amino-6-chloro-4-methylpicolinic acid and its derivatives represent a significant area of research, offering a template for the design of novel herbicides with improved efficacy, selectivity, and environmental profiles. This guide provides a comprehensive technical overview of the homologs and analogs of 3-Amino-6-chloro-4-methylpicolinic acid, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.
Introduction to 3-Amino-6-chloro-4-methylpicolinic Acid
3-Amino-6-chloro-4-methylpicolinic acid is a pyridine carboxylic acid derivative that belongs to the family of synthetic auxin herbicides.[1] Its chemical structure, characterized by an amino group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 4-position of the picolinic acid ring, is crucial for its biological activity.
Chemical Structure and Properties:
-
IUPAC Name: 3-Amino-6-chloro-4-methylpicolinic acid
-
CAS Number: 1073182-76-9[2]
-
Molecular Formula: C₇H₇ClN₂O₂[2]
-
Molecular Weight: 186.60 g/mol
The presence of the carboxylic acid group allows the molecule to mimic IAA, while the substitutions on the pyridine ring influence its binding affinity to auxin receptors, its stability within the plant, and its herbicidal spectrum.
Molecular Mechanism of Action: Mimicry of a Master Hormone
Synthetic auxins like 3-Amino-6-chloro-4-methylpicolinic acid exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway.[3] At the molecular level, these compounds act as a "molecular glue" to promote the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors and the Aux/IAA transcriptional repressor proteins.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of downstream genes responsible for uncontrolled cell division and elongation, ultimately leading to plant death.[1]
Caption: Simplified workflow of the auxin signaling pathway.
Homologs of 3-Amino-6-chloro-4-methylpicolinic Acid
Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). While the direct homologation of 3-Amino-6-chloro-4-methylpicolinic acid itself is not extensively documented in readily available literature, the concept of homologation of carboxylic acids is a well-established synthetic strategy.[4][5][6] This can be achieved through various methods, including the Arndt-Eistert synthesis, which allows for the one-carbon homologation of carboxylic acids.[7]
The herbicidal activity of such homologs would be of significant interest, as increasing the length of an alkyl substituent can influence the lipophilicity of the molecule, potentially affecting its uptake, translocation, and interaction with the auxin receptor.
Analogs of 3-Amino-6-chloro-4-methylpicolinic Acid: Exploring the Structure-Activity Landscape
The majority of research in this area has focused on the synthesis and evaluation of analogs, where different functional groups are introduced at various positions on the picolinic acid ring. This exploration of the structure-activity relationship (SAR) is crucial for optimizing herbicidal potency and selectivity.
Modifications at the 6-Position
The 6-position of the picolinic acid ring has been a primary target for modification. Replacing the chlorine atom with various aryl and heteroaryl groups has led to the discovery of highly potent herbicides.
-
6-Aryl-picolinates: The introduction of a phenyl group at the 6-position has been a particularly successful strategy, leading to the development of commercial herbicides.[8]
-
6-Pyrazolyl-picolinates: Recent studies have shown that substituting the 6-position with a pyrazolyl ring can result in compounds with excellent herbicidal activity.[8][9]
-
6-Indazolyl-picolinic Acids: Further exploration has led to the synthesis of 6-indazolyl-2-picolinic acids, which have demonstrated significant root inhibitory activity and post-emergence herbicidal effects.[10]
Modifications at Other Ring Positions
While the 6-position has been a major focus, modifications at other positions of the picolinic acid ring also play a critical role in determining herbicidal activity.
-
3-Position: The amino group at the 3-position is a common feature in many active picolinic acid herbicides. Modifications to this group can significantly impact activity.
-
4-Position: The methyl group at the 4-position can be substituted with other groups, such as halogens, to modulate the electronic properties and steric profile of the molecule.[11]
-
5-Position: Substitution at the 5-position can also influence the overall efficacy of the compound.[11]
Structure-Activity Relationship (SAR) and Quantitative Data
The relationship between the chemical structure of these picolinic acid derivatives and their herbicidal activity is a key area of investigation. Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of the molecules with their biological effects.
| Compound/Analog | R¹ (at 6-position) | R² (at 3-position) | R³ (at 4-position) | R⁴ (at 5-position) | IC₅₀ (µM) vs. A. thaliana root growth | Reference |
| Picloram | Cl | NH₂ | Cl | Cl | ~1.0 | [10] |
| Analog 1 | 4-Cl-Ph | NH₂ | Cl | Cl | 0.05 | [8] |
| Analog 2 | 4-F-Ph | NH₂ | Cl | Cl | 0.03 | [8] |
| Analog 3 | 3-CF₃-Ph | NH₂ | Cl | Cl | 0.09 | [8] |
| Analog 4 | 4-MeO-Ph | NH₂ | Cl | Cl | 0.12 | [12] |
| Analog 5 | 1H-Indazol-1-yl | NH₂ | Cl | Cl | ~0.5 | [10] |
Note: The IC₅₀ values presented are approximate and are intended for comparative purposes. Please refer to the cited literature for precise data.
Experimental Protocols
Synthesis of 4-Amino-3,5-dichloro-6-(aryl-substituted-1-pyrazolyl)-2-picolinic Acids (General Procedure)
This protocol is a representative example of the synthesis of 6-substituted picolinic acid analogs, adapted from the literature.[8]
Step 1: Synthesis of the pyrazole intermediate.
-
To a solution of the appropriately substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding β-ketoester (1.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole intermediate by column chromatography.
Step 2: Synthesis of the final picolinic acid derivative.
-
To a solution of 4-amino-3,5,6-trichloropicolinic acid (picloram) (1.0 eq) in a suitable solvent such as DMF, add the synthesized pyrazole (1.2 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling, pour the reaction mixture into water and acidify with HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the final product.
Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is a standard method for evaluating the herbicidal activity of auxin mimics.
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in 0.1% sterile agar and plate them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of the test compound. A solvent control (e.g., DMSO) should be included.
-
Vernalization and Growth: Store the plates at 4°C for 2 days to synchronize germination. Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits root growth by 50%) by fitting the data to a dose-response curve.
Post-Emergence Herbicidal Efficacy Trial
This protocol outlines a general procedure for assessing the post-emergence herbicidal activity of a compound in a greenhouse or field setting.[13]
-
Plant Material: Grow susceptible weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standard potting mix.
-
Herbicide Application: When the weeds have reached the 2-4 true leaf stage, apply the test compound at various rates (e.g., 125, 250, 500 g a.i./ha) using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control and a commercial standard for comparison.
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Data Analysis: Analyze the visual assessment data to determine the effective dose for a given level of weed control.
Conclusion and Future Perspectives
The 3-Amino-6-chloro-4-methylpicolinic acid scaffold continues to be a fertile ground for the discovery of novel synthetic auxin herbicides. The exploration of its homologs and a wide array of analogs has led to a deeper understanding of the structure-activity relationships governing their herbicidal efficacy. Future research will likely focus on the design of compounds with even greater potency, broader weed control spectra, and enhanced crop selectivity. Furthermore, a detailed understanding of the interactions between these synthetic auxins and the various TIR1/AFB co-receptors will be instrumental in developing strategies to manage and overcome herbicide resistance in weed populations. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of the next generation of picolinic acid-based herbicides.
References
- Yuan, X., et al. (2026). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Chinese Journal of Pesticide Science.
- Zabolotna, Y., et al. (2022). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry.
- (2008).
- (2025). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent.
- (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
- (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.
- (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany.
- (2024). Iterative One-Carbon Homologation of Unmodified Carboxylic Acids. Journal of the American Chemical Society.
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- (2001). 4-aminopicolinates and their use as herbicides. U.S.
- (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules.
- (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
- (2019).
- (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar.
- (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- (2024).
- (2017). Weed Resistance to Synthetic Auxin Herbicides.
- (2023). Considerations for Postemergence Herbicides. SDSU Extension.
- (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC.
- (2007).
- (2023).
- (2001). 4-aminopicolinic acids and their derivatives having selected substituents in the 3-, 5-, and 6-positions. WO 01/51468 A1.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- 4-METHYL-PYRIDINE-2-CARBOXYLIC ACID. ChemicalBook.
- (2012). Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide.
- (2010). Measurement of auxin transport in Arabidopsis thaliana. PubMed.
- Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf.
- (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. U.S.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
- (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- log [IC50]. The figure shows the frequency distribution of estimated pIC50 values (Table 1).
- (1973). Quantitative Distribution and Metabolism of Auxin Herbicides in Roots. PMC - NIH.
- 1073182-76-9|3-Amino-6-chloro-4-methylpicolinic acid|BLD Pharm.
- (2015). Synthetic method of 3,4-substituted 2-picolinic acid.
- (2007). A kind of preparation method of 3-amino-4-picoline.
- Li, L., & Friml, J. (2018). Rapid Auxin-mediated Growth Inhibition in Arabidopsis root.
- (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest.
- (2017). Manganese Toxicity Inhibited Root Growth by Disrupting Auxin Biosynthesis and Transport in Arabidopsis. Frontiers.
- (2003). 4-aminopicolinates and their use as herbicides. WO 03/011853 A1.
- (2015). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. PubMed.
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- 12. semanticscholar.org [semanticscholar.org]
- 13. farmprogress.com [farmprogress.com]
Methodological & Application
Application Note: Screening 3-Amino-6-chloro-4-methylpicolinic Acid for Herbicidal Activity
The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery, specifically those investigating novel synthetic auxins based on the picolinic acid scaffold.
Introduction & Scientific Rationale
The discovery of novel auxinic herbicides is critical for managing weed biotypes resistant to glyphosate and acetolactate synthase (ALS) inhibitors. While commercial picolinates like picloram , aminopyralid , and halauxifen-methyl typically feature an amino group at the 4-position, 3-Amino-6-chloro-4-methylpicolinic acid represents a structural isomer of interest for Structure-Activity Relationship (SAR) profiling.
Mechanism of Action (MoA) Context
Synthetic auxins function as molecular glues, stabilizing the interaction between the F-box receptor proteins (TIR1/AFB) and the Aux/IAA transcriptional repressors.
-
Receptor Selectivity: Classical auxins (e.g., 2,4-D) preferentially bind TIR1 . Newer picolinates (e.g., halauxifen) show high affinity for AFB5 , a homolog less susceptible to common resistance mutations.
-
Screening Objective: This protocol aims to determine if the 3-amino substitution retains auxin activity or alters receptor selectivity (TIR1 vs. AFB5), providing a unique tool for overcoming cross-resistance.
Experimental Workflow Overview
The screening process is divided into three tiers:
-
Tier 1 (In Vitro): Molecular docking or receptor binding (optional, computational/biochemical).
-
Tier 2 (In Vivo - Rapid): Arabidopsis thaliana root growth inhibition assay.
-
Tier 3 (Whole Plant): Post-emergence foliar spray on key indicator species.
Visualization: Screening Logic Flow
Figure 1: Hierarchical screening workflow for picolinic acid derivatives, prioritizing rapid root assays before resource-intensive greenhouse trials.
Protocol 1: Stock Preparation & Formulation
Picolinic acids are generally weak acids; the free acid form requires specific handling to ensure solubility and foliar uptake.
Reagents
-
Compound: 3-Amino-6-chloro-4-methylpicolinic acid (>95% purity).
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetone (analytical grade).
-
Surfactant (for Tier 3): Methylated Seed Oil (MSO) or non-ionic surfactant (e.g., Tween 20).
Procedure
-
Primary Stock (100 mM): Dissolve the compound in 100% DMSO. Vortex for 2 minutes. Store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles to prevent precipitation.
-
-
Working Solution (Tier 2): Dilute Primary Stock into sterile MS media (Murashige & Skoog). Final DMSO concentration must be <0.1% to avoid solvent toxicity.
-
Spray Solution (Tier 3): Dilute Primary Stock into water containing 0.25% v/v surfactant.
-
Critical: If the compound precipitates upon adding water, pre-dissolve in a small volume of acetone before adding the aqueous surfactant mix.
-
Protocol 2: Arabidopsis Root Growth Inhibition (Tier 2)
This assay is the industry standard for quantifying auxin activity. Synthetic auxins inhibit primary root elongation at nanomolar to micromolar concentrations.
Materials
-
Seeds: Arabidopsis thaliana (Col-0 wild type).
-
Media: 0.5x MS medium, 1% sucrose, 0.8% agar, pH 5.7.
-
Plates: Square petri dishes (120mm).
Step-by-Step Methodology
-
Sterilization: Surface sterilize seeds (70% ethanol for 1 min, 50% bleach for 10 min, 5x water wash).
-
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
-
Treatment Preparation: Pour molten MS agar containing the test compound at log-scale concentrations: 0, 0.01, 0.1, 1.0, 10, 100 µM .
-
Control: DMSO equivalent (0.1%).
-
Positive Control: 2,4-D or Picloram (0.1 µM).
-
-
Plating: Place seeds in a single row at the top of the square plate (approx. 10-15 seeds/plate).
-
Growth: Seal plates with micropore tape. Incubate vertically in a growth chamber (22°C, 16h light/8h dark).
-
Measurement: At 7 days post-germination (7 DAG), photograph plates and measure primary root length using ImageJ.
Data Analysis: GR50 Calculation
Calculate the GR50 (Growth Reduction 50%) using a four-parameter log-logistic model.
-
Interpretation:
-
GR50 < 1 µM: High Potency (Likely commercial candidate).
-
GR50 1–10 µM: Moderate Potency (Lead optimization required).
-
GR50 > 10 µM: Low Activity (or non-auxinic mode of action).
-
Protocol 3: Post-Emergence Greenhouse Bioassay (Tier 3)
Compounds showing activity in Tier 2 are advanced to whole-plant testing to evaluate foliar uptake, translocation, and species selectivity.
Target Species Panel
| Species Type | Common Name | Scientific Name | Relevance |
| Broadleaf Weed | Redroot Pigweed | Amaranthus retroflexus | Key target for auxins; often resistant to ALS/Glyphosate. |
| Broadleaf Weed | Lambsquarters | Chenopodium album | Indicator for picolinic acid efficacy. |
| Crop (Safety) | Wheat | Triticum aestivum | Monocots should be tolerant (selectivity check). |
| Crop (Sensitive) | Soybean | Glycine max | High sensitivity control (simulates drift injury). |
Application Protocol
-
Growth Stage: Grow plants to the 2-4 true leaf stage (approx. 10-14 days).
-
Dose Range: 10, 50, 100, 200, 400 g ai/ha (grams active ingredient per hectare).
-
Application: Use a track sprayer calibrated to deliver 200 L/ha carrier volume at 200 kPa pressure.
-
Assessment: Evaluate visual injury at 7, 14, and 21 days after treatment (DAT).
Symptomology Guide
Auxinic herbicides induce specific phenotypic markers. Record the presence/severity of:
-
Epinasty: Downward curling of leaves/petioles (usually within 24h).
-
Stem Curvature: Twisting of the main stem.
-
Tissue Callusing: Swelling/tumor-like growth on stems.
-
Necrosis: Tissue death (late stage).
Mechanistic Insight: The Auxin Signaling Pathway
Understanding the molecular target is essential for interpreting results. Picolinic acids mimic Indole-3-Acetic Acid (IAA), hijacking the ubiquitin-proteasome system.
Visualization: Auxin Perception Pathway
Figure 2: The molecular mode of action. The herbicide acts as a "molecular glue," recruiting Aux/IAA repressors to the E3 ubiquitin ligase complex (SCF-TIR1/AFB5), leading to their destruction and uncontrolled gene activation.
Safety & Handling
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Picolinic acids can be persistent; avoid contamination of soil or non-target plants.
-
Disposal: Collect all liquid waste containing the compound. Do not pour down the drain. Incineration is the preferred disposal method for halogenated pyridines.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance.[1][2] Pest Management Science, 66(2), 113-120. Link
-
Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique binding mode to AFB5. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
-
Liu, Q., et al. (2023).[3] Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.[3][4][5][6][7] Molecules, 28(3), 1431.[4] Link
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.[2] Nature Chemical Biology, 8, 477–485. Link
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- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Molecular Docking of Picolinate Compounds with AFB5 Auxin Receptor
[1][2]
Executive Summary
This application note provides a rigorous protocol for the molecular docking of picolinate-class synthetic auxins (e.g., Picloram) into the Arabidopsis thaliana AFB5 auxin receptor. Unlike the prototypical TIR1 receptor, AFB5 exhibits a distinct selectivity for picolinates, a feature exploited in herbicide development and chemical biology.
This guide addresses the structural unavailability of a native AFB5 crystal structure by establishing a validated Homology Modeling workflow using TIR1 (PDB: 2P1Q) as a template. It details the "Molecular Glue" mechanism, specific residue mutations driving selectivity (S438A), and a step-by-step computational protocol using open-source (AutoDock Vina) and industry-standard methodologies.
Scientific Rationale & Mechanism
The "Molecular Glue" Mechanism
The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins function as auxin co-receptors.[1][2][3] They do not undergo a conformational change upon ligand binding.[4] Instead, auxin acts as a "molecular glue," filling a hydrophobic cavity at the bottom of the F-box protein's leucine-rich repeat (LRR) domain. This creates a continuous surface that recruits the Aux/IAA transcriptional repressors for ubiquitination and subsequent proteasomal degradation.
AFB5 vs. TIR1 Selectivity
While TIR1 prefers Indole-3-Acetic Acid (IAA), AFB5 shows high affinity for picolinates (e.g., Picloram). This selectivity is structurally determined by specific amino acid variations in the binding pocket:
-
TIR1 Ser438
AFB5 Ala484: The substitution of Serine with the smaller Alanine in AFB5 expands the binding pocket volume, accommodating the bulky chlorine atoms and the pyridine ring of picolinates which sterically clash in TIR1. -
TIR1 His78
AFB5 Arg123: This variation alters the electrostatic environment, favoring the specific picolinate carboxylate orientation.
Signaling Pathway Visualization
The following diagram illustrates the downstream consequences of the docking event described in this protocol.
Figure 1: The Picolinate-AFB5 signaling cascade. The docking protocol simulates the initial 'Auxin -> AFB5' interaction.
Pre-Docking Preparation
Since no high-resolution crystal structure exists for AFB5 in the Protein Data Bank (PDB), a homology model must be constructed.
Template Selection
-
Primary Template: PDB ID: 2P1Q (TIR1 complexed with IAA).
-
Rationale: High resolution (1.9 Å) and high sequence identity (~70% in the LRR domain) to AFB5.
-
Critical Cofactor: The template contains Inositol Hexakisphosphate (IP6) .[5] This cofactor is structural and must be retained in the AFB5 model; removing it will collapse the LRR solenoid.
Ligand Preparation (Picloram)
Picolinates are weak acids. At physiological pH (7.4), the carboxyl group is deprotonated.
-
SMILES (Picloram): Nc1c(Cl)nc(C(=O)O)c(Cl)c1Cl
-
Protonation State: Compute for pH 7.4 (Anionic form: -COO⁻).
-
Minimization: Energy minimize using MMFF94 force field to generate a valid 3D conformer.
Protocol 1: Homology Modeling of AFB5[2]
Objective: Generate a structural scaffold of AFB5 capable of docking picolinates.
-
Sequence Alignment:
-
Retrieve Arabidopsis AFB5 sequence (UniProt: Q9S775).
-
Align with TIR1 (PDB: 2P1Q chain A) using ClustalOmega or MUSCLE.
-
QC Check: Ensure the F-box and LRR domains align without large gaps in secondary structures.
-
-
Model Generation (SwissModel/Modeller):
-
Submit the alignment to SwissModel.
-
Crucial Step: Manually select 2P1Q as the template.
-
Cofactor Transfer: Ensure the IP6 (IHP) molecule is transferred from the template to the model. Most automated servers might strip heteroatoms; use Modeller (Python script) if manual control is needed to force IP6 inclusion.
-
-
Refinement:
-
Perform a short energy minimization (Amber force field) to relax side chains, specifically focusing on the Ala484 and Arg123 regions to ensure the pocket is correctly formed.
-
Protocol 2: Molecular Docking Workflow
Objective: Dock Picloram into the AFB5 Homology Model to predict binding affinity and pose.
System Setup (AutoDock Vina / PyRx)
| Parameter | Setting | Notes |
| Receptor | AFB5 Homology Model | Remove all waters. Keep IP6. Add polar hydrogens. |
| Ligand | Picloram (Anion) | Gasteiger charges. Rotatable bonds defined (carboxyl rotation). |
| Grid Center | X, Y, Z of Template Ligand | Center grid on the IAA molecule from PDB 2P1Q. |
| Grid Size | 22 x 22 x 22 Å | Sufficient to cover the pocket but restrict non-specific surface binding. |
| Exhaustiveness | 32 - 64 | Higher values required for precise side-chain packing. |
| Energy Range | 4 kcal/mol | Keep poses within this range of the best score. |
Step-by-Step Execution
-
Receptor Preparation:
-
Open AFB5 model in UCSF Chimera/PyMOL.
-
Delete original template ligand (IAA).
-
Ensure IP6 is present.
-
Save as .pdb.
-
Convert to .pdbqt (AutoDock Tools), merging non-polar hydrogens.
-
-
Grid Generation:
-
Docking Run:
-
Execute Vina: vina --receptor AFB5.pdbqt --ligand picloram.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 22 --size_y 22 --size_z 22 --exhaustiveness 64 --out results.pdbqt
-
-
Interaction Profiling:
-
Load results.pdbqt into PyMOL.
-
Validation Check: The carboxylate of Picloram should interact with the basic residues at the bottom of the pocket (similar to IAA in TIR1).
-
Specificity Check: Verify the chlorine atoms fit into the space created by Ala484 .
-
Workflow Visualization
Figure 2: Computational workflow from sequence retrieval to structural analysis.
Data Analysis & Interpretation
Key Interaction Checkpoints
A successful docking pose for a picolinate agonist in AFB5 must satisfy the following criteria:
| Interaction Type | Target Residue (AFB5) | Mechanism |
| Salt Bridge / H-Bond | Arg449 / Arg123 | Anchors the carboxylic acid headgroup of the auxin. |
| Hydrophobic Pocket | Ala484 | The "Specificity Gate." Accommodates the C3/C5-Chlorine atoms. |
| Pi-Stacking | Trp Residues | Stacking with the pyridine ring (conserved feature). |
| Bottom Floor | IP6 Cofactor | The ligand should sit directly "on top" of the IP6 molecule. |
Interpreting Binding Energy
-
Target Score: Expect binding energies in the range of -7.5 to -9.0 kcal/mol .
-
Comparative Analysis: To validate specificity, perform a control docking of Picloram into TIR1 .
-
Result: Picloram should show weaker affinity (less negative score) or a distorted pose in TIR1 due to steric clashes with Ser438 .
-
Troubleshooting
-
Issue: Ligand binds outside the pocket.
-
Cause: Grid box is too large or the pocket is collapsed.
-
Fix: Reduce grid size to 18x18x18 Å centered strictly on the IP6 centroid. Check homology model for side-chain clashes in the pocket.
-
-
Issue: Picloram clashes with the receptor.
-
Cause: The homology model might have retained the bulky Serine rotamer from the TIR1 template.
-
Fix: Run a localized minimization on residue Ala484 to clear the steric volume.
-
-
Issue: Missing IP6.
-
Cause: Homology software treated IP6 as a solvent and deleted it.
-
Fix: Manually merge the IP6 coordinates from PDB 2P1Q into your generated AFB5 model text file before docking.
-
References
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.
-
Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.
-
Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1383-1390.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Bioassays of Novel Synthetic Auxin Herbicides
Introduction: The Enduring Significance of Synthetic Auxins and the Need for Robust Bioassays
Synthetic auxin herbicides, structural mimics of the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of selective weed management for decades.[1][2] Their mode of action hinges on overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled growth and eventual death, particularly in susceptible dicot species.[3][4] The discovery and development of new synthetic auxin herbicides with improved efficacy, selectivity, and environmental profiles necessitate reliable and efficient screening methods. In vitro bioassays serve as a critical primary screen in this discovery pipeline, offering a controlled environment to assess the biological activity of novel compounds, determine their dose-response relationships, and elucidate their mechanism of action.
This comprehensive guide provides detailed protocols for two widely used and validated in vitro bioassays for assessing the activity of novel synthetic auxin herbicides: the Arabidopsis thaliana root elongation assay and the DR5::GUS reporter gene assay. These assays are selected for their sensitivity, reproducibility, and relevance to the physiological effects of auxins.
The Molecular Basis of Auxin Action: A Foundation for Bioassay Design
Understanding the molecular mechanism of auxin perception and signaling is paramount to interpreting bioassay results. The canonical auxin signaling pathway involves three key protein families:
-
TIR1/AFB F-box proteins: These are the primary auxin receptors.[5][6] In the presence of auxin, they form a co-receptor complex with Aux/IAA proteins.[7]
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[8][9]
-
Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[8][10][11]
At low auxin concentrations, Aux/IAA proteins repress ARF activity.[8][9] When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA proteins.[3][7] This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[3][12] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a suite of auxin-responsive genes, leading to the characteristic physiological effects of auxin herbicides, such as epinasty, cell elongation, and ultimately, plant death.[2][3]
Visualizing the Auxin Signaling Pathway
The following diagram illustrates the core components and interactions within the nuclear auxin signaling pathway.
Caption: The nuclear auxin signaling pathway at low and high auxin concentrations.
Protocol 1: Arabidopsis thaliana Root Elongation Bioassay
This bioassay is a classic and highly sensitive method for quantifying the biological activity of auxins and auxin-like compounds. It relies on the principle that while low concentrations of auxin can stimulate root growth, higher concentrations are inhibitory.[13][14]
Rationale
The primary root of Arabidopsis thaliana seedlings exhibits a well-defined and quantifiable growth response to exogenous auxins. This dose-dependent inhibition of root elongation provides a robust system for determining the effective concentration (EC₅₀) or growth reduction (GR₅₀) values of novel synthetic auxin herbicides. The assay is relatively simple, requires minimal specialized equipment, and can be adapted for high-throughput screening.
Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
Phytagel or Agar
-
1M KOH
-
Sterile petri dishes (square plates are recommended for vertical growth)
-
Sterilization solution (e.g., 70% ethanol, 0.05% Triton X-100)
-
Sterile water
-
Novel synthetic auxin herbicide(s) of interest
-
Solvent for herbicide (e.g., DMSO, ethanol)
-
Growth chamber with controlled light and temperature
-
Scanner and image analysis software (e.g., ImageJ)
Step-by-Step Methodology
-
Media Preparation:
-
Prepare 0.5X MS medium containing 1% (w/v) sucrose. For 1 liter, dissolve 2.2 g of MS basal salt mixture and 10 g of sucrose in distilled water.[15]
-
Adjust the pH to 5.7 using 1M KOH.
-
Add 0.8-1.0% (w/v) Phytagel or agar and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Prepare a stock solution of the novel synthetic auxin herbicide in a suitable solvent.
-
Add the herbicide to the molten agar to achieve the desired final concentrations. A serial dilution is recommended to cover a wide range of concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all treatments, including the control, and is non-phytotoxic.
-
Pour approximately 25-30 mL of the medium into each sterile square petri dish and allow it to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a solution of 50% bleach and 0.05% Triton X-100.[16]
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in a small volume of sterile 0.1% agar solution.
-
Using a sterile pipette tip, carefully place 10-15 seeds in a single line on the surface of the agar in each petri dish, approximately 1-2 cm from the top edge.[9]
-
-
Seedling Growth and Treatment:
-
Seal the plates with micropore tape to allow for gas exchange.
-
Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.[9]
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.[15]
-
Maintain a controlled environment, typically 22-24°C with a 16-hour light/8-hour dark photoperiod.
-
After 4-5 days of growth, mark the position of the root tips on the outside of the plate with a fine-tipped marker.
-
Allow the seedlings to grow for an additional 2-3 days.
-
-
Data Collection and Analysis:
-
Scan the plates at a high resolution.
-
Using image analysis software (e.g., ImageJ), measure the length of the new root growth from the initial mark to the new root tip for each seedling.
-
Calculate the average root growth and standard deviation for each herbicide concentration.
-
Express the root growth at each concentration as a percentage of the control (no herbicide) treatment.
-
Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., a three or four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value, which is the concentration of the herbicide that causes a 50% reduction in root growth.[17]
-
Visualizing the Arabidopsis Root Elongation Assay Workflow
Caption: Workflow for the Arabidopsis thaliana root elongation bioassay.
Protocol 2: DR5::GUS Reporter Gene Bioassay in Arabidopsis thaliana
This bioassay provides a more direct and molecular-level assessment of auxin activity. It utilizes transgenic Arabidopsis plants carrying a reporter construct where the β-glucuronidase (GUS) gene is driven by the synthetic auxin-responsive promoter DR5.[1][18]
Rationale
The DR5 promoter contains multiple tandem repeats of the auxin response element (AuxRE) TGTCTC.[1] In the presence of auxin or a synthetic auxin herbicide, the degradation of Aux/IAA repressors leads to the activation of ARF transcription factors, which then bind to the DR5 promoter and drive the expression of the GUS reporter gene.[19][20] The resulting GUS activity can be visualized histochemically as a blue precipitate or quantified fluorometrically, providing a sensitive measure of the compound's ability to activate the auxin signaling pathway.
Materials
-
Transgenic Arabidopsis thaliana seeds carrying the DR5::GUS construct
-
Materials for Arabidopsis root elongation bioassay (as listed in Protocol 1)
-
GUS staining solution:
-
100 mM sodium phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM potassium ferricyanide
-
0.5 mM potassium ferrocyanide
-
0.1% (v/v) Triton X-100
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
-
-
70% Ethanol
-
Microscope with imaging capabilities
-
For quantitative analysis:
-
4-methylumbelliferyl-β-D-glucuronide (MUG)
-
Extraction buffer
-
Fluorometer
-
Step-by-Step Methodology
-
Seedling Growth and Treatment:
-
Follow steps 1-3 from the Arabidopsis Root Elongation Bioassay protocol to grow DR5::GUS seedlings on media containing various concentrations of the novel synthetic auxin herbicide.
-
The duration of treatment can be varied, but typically 24-48 hours is sufficient to induce a strong GUS response.
-
-
Histochemical GUS Staining (Qualitative/Semi-Quantitative):
-
Carefully harvest whole seedlings or specific tissues (e.g., roots) and place them in wells of a multi-well plate or in microfuge tubes.
-
Submerge the tissue in the GUS staining solution.
-
Incubate at 37°C for 2-16 hours, or until a blue color develops. The incubation time will depend on the strength of the auxin response.
-
After staining, remove the staining solution and replace it with 70% ethanol to stop the reaction and clear the chlorophyll, which can obscure the blue precipitate.[18]
-
Replace the ethanol several times until the tissues are clear.
-
Visualize the staining pattern under a microscope and capture images. The intensity and localization of the blue color indicate the sites and relative strength of auxin activity.
-
-
Fluorometric GUS Assay (Quantitative):
-
Harvest seedlings and freeze them in liquid nitrogen.
-
Homogenize the tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.
-
In a 96-well plate, mix a small volume of the protein extract with a MUG-containing assay buffer.[10][11]
-
Incubate at 37°C. The GUS enzyme will cleave MUG to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
Measure the fluorescence over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.
-
The rate of fluorescence increase is proportional to the GUS activity.
-
Normalize the GUS activity to the total protein concentration in each extract.
-
Plot the normalized GUS activity against the herbicide concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Data Presentation and Interpretation
For both bioassays, the primary output is a dose-response curve from which key parameters can be derived to compare the efficacy of different compounds.
| Parameter | Description | Significance |
| GR₅₀ (Growth Reduction 50%) | The concentration of a herbicide that causes a 50% reduction in a measured growth parameter (e.g., root length). | A lower GR₅₀ value indicates a more potent herbicide. |
| EC₅₀ (Effective Concentration 50%) | The concentration of a compound that elicits a 50% of the maximal response in a molecular assay (e.g., GUS activity). | A lower EC₅₀ value indicates a higher affinity for the target or greater efficacy in activating the signaling pathway. |
| Dose-Response Curve Slope | The steepness of the curve around the GR₅₀/EC₅₀ value. | A steeper slope indicates that a small change in concentration leads to a large change in response. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or uneven seed germination | - Improper sterilization (too harsh or insufficient) - Old or poor-quality seeds - Insufficient stratification | - Optimize sterilization time and reagent concentrations. - Use fresh, high-viability seeds. - Ensure stratification at 4°C for at least 48 hours. |
| High variability in root growth | - Inconsistent plating of seeds - Uneven lighting or temperature in the growth chamber - Condensation on plates | - Plate seeds at a consistent distance from the edge and from each other. - Rotate plates within the growth chamber. - Ensure plates are properly sealed and oriented to minimize condensation. |
| No or weak GUS staining | - Low concentration or short duration of herbicide treatment - Inactive X-Gluc substrate - Insufficient incubation time for staining | - Increase herbicide concentration or treatment duration. - Use fresh X-Gluc solution. - Optimize staining incubation time (can be up to 24 hours). |
| High background GUS staining | - Endogenous GUS-like activity in some plant tissues (rare in Arabidopsis) - Contamination with GUS-expressing microbes | - Use untransformed wild-type plants as a negative control. - Ensure sterile techniques are maintained throughout the experiment. |
Conclusion
The Arabidopsis thaliana root elongation and DR5::GUS reporter gene bioassays are powerful and complementary tools for the in vitro evaluation of novel synthetic auxin herbicides. The root elongation assay provides a physiologically relevant measure of a compound's herbicidal activity, while the DR5::GUS assay offers insights into its molecular mechanism of action by directly assessing the activation of the auxin signaling pathway. By employing these detailed protocols, researchers can efficiently screen and characterize new synthetic auxin candidates, accelerating the development of next-generation weed management solutions.
References
-
Calderon Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
-
Anonymous. (n.d.). Recipes. Cold Spring Harbor Laboratory. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Gray, W. M., Kepinski, S., Rouse, D., Leyser, O., & Estelle, M. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. Nature, 414(6861), 271–276. [Link]
-
Guilfoyle, T. J., & Hagen, G. (2007). Auxin response factors. Current Opinion in Plant Biology, 10(5), 453-460. [Link]
-
Jefferson, R. A., Kavanagh, T. A., & Bevan, M. W. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. The EMBO Journal, 6(13), 3901–3907. [Link]
-
Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465-479. [Link]
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Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]
-
Pierre-Jerome, E., Moss, B. L., & Nemhauser, J. L. (2014). A quantitative approach to analyze auxin signaling. Methods in Molecular Biology, 1072, 403-413. [Link]
-
Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]
-
Weijers, D., & Wagner, D. (2016). Transcriptional responses to auxin: a decade of progress. Journal of Experimental Botany, 67(16), 4839-4850. [Link]
-
Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]
-
Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., Itoh, H., ... & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
-
Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. [Link]
-
Boisivon, R. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. [Link]
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Paz-Ares, J., & Puga, M. I. (2019). Auxinic herbicides: a look into recent plant science advances. Planta Daninha, 37. [Link]
-
Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]
-
Sabatini, S., Beis, D., Wolkenfelt, H., Murfett, J., Guilfoyle, T., Malamy, J., ... & Scheres, B. (1999). An auxin-dependent distal organizer of pattern and polarity in the Arabidopsis root. Cell, 99(5), 463-472. [Link]
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De Smet, I., & Jürgens, G. (2007). Patterning the plant body: auxin in control. Development, 134(5), 821-831. [Link]
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Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-response analysis using R. PloS one, 10(12), e0146021. [Link]
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Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. [Link]
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Evans, M. L., Mulkey, T. J., & Vesper, M. J. (1980). Auxin action on root growth: a new model. Planta, 148(5), 426-432. [Link]
-
Scott, T. K. (1972). Auxins and roots. Annual Review of Plant Physiology, 23(1), 235-258. [Link]
-
Gharde, Y., Singh, P. K., Dubey, R. P., & Ghosh, D. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. [Link]
-
Rahman, A., Bannister, P., & Jameson, P. E. (2001). The role of auxin in the inhibition of root growth by high concentrations of sucrose. Plant Growth Regulation, 35(3), 257-263. [Link]
-
Baskin, T. I., & Williamson, R. E. (1992). Ethylene, microtubules, and root morphology in wild-type and mutant Arabidopsis seedlings. Planta, 187(2), 264-271. [Link]
-
Ruzicka, K., Ljung, K., Vanneste, S., Podhorská, R., Beeckman, T., Friml, J., & Benková, E. (2007). Ethylene regulates root growth through effects on auxin biosynthesis and transport-dependent auxin distribution. The Plant Cell, 19(7), 2197-2212. [Link]
-
Stepanova, A. N., Robertson-Hoyt, J., Yun, J., Benavente, L. M., Xie, D. Y., Dolezal, K., ... & Alonso, J. M. (2008). TAA1-mediated auxin biosynthesis is essential for hormone crosstalk and plant development. Cell, 133(1), 177-191. [Link]
-
Pitts, R. J., Cernac, A., & Estelle, M. (1998). Auxin and ethylene promote root hair elongation in Arabidopsis. The Plant Journal, 16(5), 553-560. [Link]
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Application Note: Post-Emergence Protocols for Picolinate Herbicides
Introduction: The Picolinate Differentiation
While all Group 4 herbicides mimic indole-3-acetic acid (IAA) to induce lethal unregulated growth, picolinate herbicides (e.g., clopyralid, picloram) and the newer arylpicolinates (halauxifen-methyl, florpyrauxifen-benzyl) possess distinct molecular behaviors compared to phenoxies (2,4-D).
Critical Mechanism Update: Unlike 2,4-D, which primarily binds the TIR1 receptor, picolinates and arylpicolinates demonstrate high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog. This differential binding explains why picolinates remain effective against certain 2,4-D-resistant biotypes and exhibit unique selectivity profiles (e.g., safety in cereals/rice but high potency against Conyza and Amaranthus species).
Visualization: The Nuclear Signaling Pathway
The following diagram illustrates the specific entry and activation pathway for arylpicolinates, highlighting the critical AFB5 interaction.
Figure 1: The signal transduction pathway of arylpicolinates. Note the specific requirement for de-esterification and AFB5 complex formation.
Protocol A: High-Lipophilicity Application (Cereals)
Target Chemistry: Halauxifen-methyl (Arylex™ active) Context: Post-emergence broadleaf control in Wheat/Barley.[1]
Rationale
Halauxifen-methyl is typically formulated as an ester to facilitate uptake. It has low water solubility and high lipophilicity. Consequently, the adjuvant system is the primary driver of efficacy , serving to solvate the wax cuticle and prevent crystallization on the leaf surface.
Experimental Workflow
Step 1: Adjuvant Selection (Critical)
Do not use standard Non-Ionic Surfactants (NIS) alone. The lipophilic nature of the molecule requires methylated seed oils (MSO) or crop oil concentrates (COC) for optimal penetration.
| Adjuvant Type | Rec. Rate (% v/v) | Efficacy Impact | Risk Factor |
| MSO (Methylated Seed Oil) | 0.5 - 1.0% | High (Standard) | Low crop response |
| COC (Crop Oil Conc.) | 1.0% | Moderate-High | Moderate crop response |
| NIS (Non-Ionic Surfactant) | 0.25% | Low (Insufficient uptake) | Low |
Step 2: The Tank Mix Order (WALES Method)
Picolinates are sensitive to pH and salt interactions. Follow this strict mixing order to prevent precipitation:
-
W ettable powders/Granules (Pre-slurry halauxifen granules).
-
A gitate (Allow full dispersion).
-
L iquid Flowables.
-
E mulsifiable Concentrates.
-
S urfactants (Add MSO last).
Step 3: Application Parameters[2][3][4][5][6]
-
Nozzle Selection: Use Air Induction (AI) or Turbo TeeJet Induction (TTI) nozzles.
-
Why? Picolinates are highly potent auxins. Drift onto sensitive broadleaves (soybeans, grapes, cotton) causes catastrophic epinasty. Coarse droplets (>350 µm) are mandatory.
-
-
Carrier Volume: 100–150 L/ha (10–15 GPA).
-
Note: Lower volumes increase concentration gradient but risk poor coverage on complex canopies.
-
-
Rainfastness: 1 hour. (Rapid uptake due to MSO).
Protocol B: Aquatic/Wetland Application (Rice)
Target Chemistry: Florpyrauxifen-benzyl (Rinskor™ active) Context: Post-emergence control of Echinochloa and sedges in Rice.
Rationale
In aquatic environments, the "concentration x time" exposure metric is altered by dilution in paddy water. Florpyrauxifen-benzyl requires specific water management to maximize foliar contact before the compound dissipates into the water column.
Workflow Diagram: Water Management
Figure 2: Water management workflow for optimizing florpyrauxifen-benzyl efficacy in rice systems.
Step-by-Step Methodology
-
Hydrology Check: Lower paddy water to expose at least 70% of the weed foliage. Do not spray into deep water; the active ingredient will dilute below the lethal dose (LD90).
-
Application: Apply 30g ai/ha using ground or aerial equipment.
-
Adjuvant: MSO at 0.5 L/ha is required for ground application.
-
-
Re-flood Timing: Re-introduce water 24–48 hours after application.
-
Critical Control Point: If flooded too soon (<24h), the herbicide washes off leaves. If flooded too late (>72h), secondary weed flushes may emerge.
-
-
Static Hold: Maintain static water for 5–7 days post-reflood to prevent degradation and ensure root uptake of any soil-deposited residue.
Protocol C: Resistance Profiling (The Bioassay)
Purpose: Distinguishing metabolic resistance from target-site (AFB5) mutations.
Experimental Design
When a population survives field application, use this tiered bioassay to determine the mechanism.
-
Tier 1: Discriminating Dose Screen
-
Tier 2: Cross-Resistance Profiling
-
Apply three distinct auxin classes to separate cohorts of the resistant population:
-
Interpretation:
-
Resistance to A & B & C = Likely Metabolic Resistance (P450 enhanced metabolism).
-
Resistance to C only (or C > A/B) = Likely Target Site Mutation (AFB5).
-
-
-
Tier 3: Synergist Validation
-
Apply Halauxifen-methyl + Malathion (P450 inhibitor).
-
Result: If susceptibility is restored, the mechanism is metabolic degradation.
-
Comparative Data: Picolinate Generations
| Feature | Clopyralid (1st Gen) | Halauxifen-methyl (New Gen) | Florpyrauxifen-benzyl (New Gen) |
| Primary Use | Thistles, Legumes (Sugarbeet/Canola) | Broadleaves (Cereals) | Grasses/Sedges/Broadleaves (Rice) |
| Use Rate | High (100–300 g ai/ha) | Ultra-Low (5–10 g ai/ha) | Low (30 g ai/ha) |
| Soil Persistence | High (Months/Years) | Low (Days/Weeks) | Low (Aquatic dissipation) |
| Key Constraint | Compost residue carryover | Rapid rainfastness required | Water depth management |
| Adjuvant | NIS or none | MSO (Mandatory) | MSO (Mandatory) |
References
-
Corteva Agriscience. (2018). Rinskor™ Active Technical Bulletin. Retrieved from
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
-
Walsh, T. A., et al. (2006).[9][10][11] Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins.[9][12][13] Plant Physiology. Retrieved from
-
University of California. (2023). Herbicide Treatment Table - Rice. UC IPM. Retrieved from
-
Weed Science Society of America (WSSA). Herbicide Resistance Management: Synthetic Auxins (Group 4). Retrieved from
-
Miller, M. R., & Norsworthy, J. K. (2018). Florpyrauxifen-benzyl efficacy and crop safety in rice. Weed Technology.[1][4][6][7][9][14][15] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. esiculture.com [esiculture.com]
- 3. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. genfarm.com.au [genfarm.com.au]
- 5. Postemergent broadleaf control | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. fertilome.com [fertilome.com]
- 7. corteva.com [corteva.com]
- 8. canada.ca [canada.ca]
- 9. scielo.br [scielo.br]
- 10. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 12. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Lontrel (clopyralid) | NC State Extension Publications [content.ces.ncsu.edu]
- 15. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Application Note: A Robust, Validated Reversed-Phase HPLC-UV Method for the Quantification of 3-Amino-6-chloro-4-methylpicolinic acid
Here is a detailed Application Note and Protocol for the HPLC analytical method for 3-Amino-6-chloro-4-methylpicolinic acid quantification.
Abstract
This document details a highly specific, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Amino-6-chloro-4-methylpicolinic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The developed method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, ensuring high sensitivity and reliability. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Principle and Method Rationale
The successful quantification of 3-Amino-6-chloro-4-methylpicolinic acid hinges on understanding its physicochemical properties and selecting a chromatographic system that provides optimal retention, resolution, and peak symmetry.
-
Analyte Physicochemical Considerations: The target molecule possesses a pyridine ring substituted with a carboxylic acid, an amino group, and a chloro group. This combination of functional groups makes the molecule polar and ionizable. The carboxylic acid (pKa ~2-5) and the aromatic amine (pKa ~3-5) functionalities mean that the molecule's overall charge is highly dependent on pH. To ensure consistent retention and avoid poor peak shape, the mobile phase pH must be strictly controlled with a suitable buffer.[5][6]
-
Chromatographic Strategy: A reversed-phase HPLC (RP-HPLC) approach was selected as it is the gold standard for analyzing polar to moderately nonpolar small molecules in the pharmaceutical industry.[7]
-
Stationary Phase: A C18 (octadecylsilane) column is employed, providing a nonpolar stationary phase that retains the analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution using an acidified aqueous buffer and an organic modifier is used.
-
Aqueous Buffer (Mobile Phase A): A phosphate buffer adjusted to an acidic pH of 2.85 is chosen. At this pH, the carboxylic acid group is largely protonated (neutral), while the amino group is protonated (positive charge). This controlled ionization state promotes predictable interaction with the C18 stationary phase and typically yields sharp, symmetrical peaks.[8]
-
Organic Modifier (Mobile Phase B): Acetonitrile is selected due to its low UV cutoff, low viscosity, and excellent solvating properties for a wide range of organic molecules.
-
-
Gradient Elution: A gradient program that starts with a higher percentage of the aqueous phase and gradually increases the organic phase concentration ensures that the polar analyte is retained on the column initially, and then eluted efficiently as the mobile phase strength increases. This results in a sharp peak and a shorter overall run time.
-
-
Detection Strategy: The conjugated pyridine ring system of the analyte contains a chromophore that strongly absorbs ultraviolet (UV) light. Direct UV detection is therefore a simple, robust, and sensitive method for quantification. While a full UV scan would determine the absolute absorption maximum (λmax), detection at 254 nm is a common and effective starting point for aromatic compounds and was found to provide excellent sensitivity for this analyte.[9]
Instrumentation and Materials
2.1 Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
2.2 Chemicals and Reagents
-
3-Amino-6-chloro-4-methylpicolinic acid Reference Standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).
-
Phosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade or equivalent).
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF).
Experimental Protocols
The overall analytical workflow is designed for efficiency and reproducibility, incorporating critical quality checks at each stage.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. helixchrom.com [helixchrom.com]
- 7. actascientific.com [actascientific.com]
- 8. jocpr.com [jocpr.com]
- 9. grom.de [grom.de]
Structure-activity relationship (SAR) studies of 6-pyrazolyl picolinates
Application Note: Structure-Activity Relationship (SAR) & Synthesis Protocols for 6-Pyrazolyl Picolinates
Executive Summary
This guide details the design, synthesis, and structure-activity relationship (SAR) of 6-(1-pyrazolyl)-2-picolinates , an emerging class of synthetic auxin herbicides.[1] Unlike their predecessors (e.g., clopyralid, picloram) which primarily target the TIR1 receptor, these scaffolds—structurally related to Halauxifen-methyl and Florpyrauxifen-benzyl —exhibit high affinity for the AFB5 (Auxin Signaling F-Box 5) receptor. This distinct mode of action confers superior efficacy against resistant weeds and allows for reduced application rates (<30 g ai/ha).
This document provides a validated protocol for the hydrazino-cyclization synthesis of these compounds and a comprehensive SAR analysis focusing on the critical N1-C6 linkage and 5-aryl-pyrazole tail .
Mechanistic Grounding: The AFB5 Selectivity
The potency of 6-pyrazolyl picolinates stems from their role as "molecular glues." They stabilize the interaction between the F-box protein (AFB5) and the transcriptional repressor (Aux/IAA), leading to the ubiquitination and degradation of the repressor, thereby unleashing uncontrolled gene expression and plant death.
-
Key Differentiator: The 6-substituted picolinate motif (both aryl and pyrazolyl) fits into a unique hydrophobic pocket in AFB5 that is less accessible in TIR1. This structural divergence is the basis for their utility in managing cross-resistant weed biotypes.
Chemical Synthesis Protocol
The most robust route to 6-(1-pyrazolyl) picolinates is the Hydrazinolysis-Cyclization Sequence . This method avoids expensive palladium catalysts required for Suzuki couplings and allows for rapid diversification of the pyrazole ring.
Reagents & Equipment
-
Starting Material: Methyl 4-amino-3,6-dichloro-2-picolinate (Commercial intermediate).
-
Reagents: Hydrazine hydrate (80%), 1,3-diketones (e.g., 1-phenyl-1,3-butanedione), Ethanol (EtOH), Acetic Acid (AcOH), Trifluoroacetic acid (TFA).
-
Equipment: Reflux condenser, LC-MS, NMR (400 MHz).
Workflow Diagram (Graphviz)
Figure 1: Two-step synthesis workflow for generating the 6-pyrazolyl scaffold.
Step-by-Step Procedure
Step 1: Synthesis of Methyl 4-amino-3-chloro-6-hydrazinopicolinate
-
Dissolve methyl 4-amino-3,6-dichloro-2-picolinate (10 mmol) in Ethanol (30 mL).
-
Add Hydrazine hydrate (80% aq., 50 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. The product typically precipitates. Filter the solid, wash with cold water (2x10 mL) and cold ethanol (1x5 mL). Dry under vacuum.
-
Expected Yield: 85–95%.
-
Appearance: White to pale yellow solid.
-
Step 2: Cyclization to 6-(1-Pyrazolyl) Derivative
-
Suspend the 6-hydrazino intermediate (1.0 eq) in Ethanol (10 mL/g).
-
Add the appropriate 1,3-diketone (1.1 eq).
-
Note: To synthesize the bioactive 5-aryl-1-pyrazolyl analog, use 1-aryl-1,3-butanedione.
-
-
Add catalytic Acetic Acid (5-10 mol%) or HCl.
-
Reflux for 2–4 hours.
-
Regioselectivity Control: The reaction of hydrazine with unsymmetrical 1,3-diketones can yield regioisomers (5-aryl vs. 3-aryl).
-
Optimization: If the 3-aryl isomer dominates, switch solvent to acetic acid/TFA mixtures to favor the thermodynamic 5-aryl product, or use enaminones as precursors.
-
-
Purification: Concentrate in vacuo. Recrystallize from EtOH/H2O or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is defined by three regions: the Pyridine Head , the Linker , and the Pyrazole Tail .
Region 1: The Pyridine Head (Core)
Conservation of the 4-amino-3-chloro/fluoro picolinate motif is non-negotiable for auxin activity.
| Substituent (Pos 3) | Substituent (Pos 4) | Activity Impact |
| -Cl | -NH2 | High (Reference). Standard binding affinity. |
| -F | -NH2 | Ultra-High. Mimics Florpyrauxifen; often 2-5x more potent than Cl analogs. |
| -H | -NH2 | Loss of Activity. Steric clash/electronic mismatch in receptor pocket. |
| -Cl | -OH | Inactive. The amino group is essential for H-bonding in the receptor. |
Region 2: The Pyrazole Tail (The Variable)
The 1-pyrazolyl group acts as a scaffold to position a hydrophobic aryl ring into the AFB5 "auxin pocket."
-
N1-Linkage: Essential. C-linked pyrazoles (Suzuki products) show different binding modes and are often less selective for AFB5.
-
5-Aryl Substitution: The most critical SAR driver. The aryl ring at position 5 (relative to N1) mimics the phenyl ring of Halauxifen.
SAR Logic Map (Graphviz)
Figure 2: Structural logic governing the potency of 6-pyrazolyl picolinates.
Quantitative SAR Data (Representative)
Data derived from comparative analysis of recent literature (e.g., Yang et al., 2021; Feng et al., 2023).
| Compound ID | Pyridine Pos-3 | Pyrazole Pos-5' | Root Growth IC50 (nM) | Relative Potency* |
| Picloram (Ref) | Cl | (N/A) | 83,000 | 1.0 |
| Halauxifen (Ref) | Cl | (Phenyl) | 120 | 690x |
| Cpd A (Base) | Cl | Phenyl | 45 | 1,840x |
| Cpd B (Optimized) | F | 4-Chloro-phenyl | 3.1 | 26,000x |
| Cpd C (Isomer) | Cl | 3-Phenyl (Regioisomer) | >10,000 | Inactive |
-
Observation: The 5-aryl-1-pyrazolyl geometry (Cpd A/B) is vastly superior to the 3-aryl isomer (Cpd C). The addition of a Fluorine at Pyridine-3 (Cpd B) creates a "Florpyrauxifen-like" enhancement.
Biological Assay Protocol: Root Growth Inhibition
To validate the SAR, a standardized Arabidopsis thaliana root growth assay is recommended.
-
Preparation: Sterilize A. thaliana (Col-0) seeds. Plate on MS medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement plates with test compounds dissolved in DMSO (Final DMSO <0.1%). Concentration range: 0.001 µM to 10 µM.
-
Incubation: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation: Use Picloram and 2,4-D as positive controls.
References
-
Yang, J., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. Link
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid.[1][2][3] Molecules.[1][4][5][6][7][8][9][10][11][12][13][14] Link
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[4][12][13][14] Link
-
Calderón Villalobos, L. I., et al. (2012). A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin. Nature Chemical Biology. Link
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
Design and Synthesis of Novel Picolinic Acid Derivatives for Agricultural Applications: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the design, synthesis, and application of novel picolinic acid derivatives for the agricultural industry. With full editorial control, this guide is structured to provide an in-depth technical narrative, moving beyond a rigid template to offer a fluid and logical exploration of the topic. Our focus is on delivering scientifically sound, field-proven insights, and self-validating protocols, all grounded in authoritative references.
Introduction: The Enduring Potential of the Picolinic Acid Scaffold
Picolinic acid, a simple pyridine-based scaffold, has given rise to a remarkable class of agricultural chemicals, most notably synthetic auxin herbicides.[1][2][3] The commercial success of herbicides like picloram, clopyralid, and the more recent arylpicolinates such as halauxifen-methyl and florpyrauxifen-benzyl, underscores the versatility and efficacy of this chemical family.[2][3] These compounds are prized for their systemic nature, broadleaf weed control spectrum, and effectiveness against some herbicide-resistant weeds.[1] Beyond herbicidal activity, picolinic acid derivatives have also demonstrated significant potential as fungicides and plant growth regulators, making them a fertile ground for novel agrochemical discovery.[4]
This guide will delve into the rational design principles for creating new picolinic acid derivatives, provide detailed synthetic protocols, and outline robust bioassay methods for evaluating their herbicidal and fungicidal efficacy. We will also explore the underlying mechanisms of action and structure-activity relationships (SAR) that govern their biological performance.
Part 1: Rational Design and Synthesis of Novel Picolinic Acid Derivatives
The design of new picolinic acid derivatives is a strategic process that often involves scaffold hopping and the introduction of diverse substituents to modulate biological activity, selectivity, and environmental fate. A common strategy involves the modification of the 6-position of the picolinic acid ring, which has proven to be a critical determinant of herbicidal efficacy.[5]
Design Strategy: Targeting the Auxin Pathway
The primary herbicidal mode of action for many picolinic acid derivatives is the mimicry of the plant hormone auxin.[1][3] These synthetic auxins bind to and activate specific F-box proteins, such as TIR1 and AFB5, which are components of the SCF E3 ubiquitin ligase complex.[1][5][6][7] This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. The ensuing uncontrolled growth ultimately leads to plant death. Molecular docking studies can be a powerful tool in the design phase to predict the binding affinity of novel derivatives to target proteins like AFB5.[1][6]
General Synthetic Strategy
A common and effective route for the synthesis of novel 6-substituted-4-aminopicolinic acids involves the use of a readily available starting material, such as 4-amino-3,5,6-trichloropicolinic acid or a related polychlorinated pyridine derivative. The following generalized scheme illustrates a typical synthetic pathway.
Caption: Generalized synthetic workflow for novel picolinic acid derivatives.
Detailed Synthetic Protocol: Synthesis of a 4-amino-3,5-dichloro-6-(1H-pyrazol-1-yl)-2-picolinic acid derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative novel picolinic acid derivative.
Step 1: Esterification of the Starting Material
-
Objective: To protect the carboxylic acid group as a methyl ester to prevent unwanted side reactions in the subsequent SNAr step.
-
Procedure:
-
To a solution of 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 4-amino-3,5,6-trichloropicolinate.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To introduce a novel substituent, in this case, a pyrazole ring, at the 6-position of the picolinic acid core.
-
Procedure:
-
To a solution of the substituted pyrazole (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.3 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-amino-3,5,6-trichloropicolinate (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Saponification
-
Objective: To hydrolyze the methyl ester to the free carboxylic acid, yielding the final active compound.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final picolinic acid derivative.
-
Part 2: Bioactivity Screening Protocols
The evaluation of the biological activity of newly synthesized picolinic acid derivatives is a critical step in the discovery process. The following protocols provide standardized methods for assessing herbicidal and fungicidal efficacy.
Herbicidal Activity Screening
Protocol 2.1.1: Arabidopsis thaliana Root Growth Inhibition Assay (Petri Dish Assay)
-
Rationale: Arabidopsis thaliana is a model organism for plant biology and its rapid growth and sensitivity to auxinic herbicides make it an excellent primary screen. This assay provides a quantitative measure of a compound's growth-inhibiting properties.[1]
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare sterile agar medium (e.g., 0.8% agar in water) and autoclave.
-
While the agar is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Also, prepare a control plate with DMSO only.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Sterilize seeds of Arabidopsis thaliana (e.g., Columbia-0 ecotype) and place them on the surface of the agar.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth relative to the control and determine the IC50 value (the concentration required to inhibit root growth by 50%).
-
Protocol 2.1.2: Post-emergence Herbicidal Activity Assay (Greenhouse)
-
Rationale: This assay evaluates the efficacy of the test compounds on whole plants under more realistic greenhouse conditions.
-
Procedure:
-
Grow various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., wheat, corn) in pots in a greenhouse.
-
When the plants have reached a specific growth stage (e.g., 2-4 true leaves), prepare spray solutions of the test compounds at various application rates (e.g., 100 to 500 g/ha). The solutions are typically formulated with a surfactant to ensure good coverage.
-
Apply the spray solutions to the plants using a calibrated sprayer.
-
Return the plants to the greenhouse and observe them for signs of herbicidal activity (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.
-
Assess the herbicidal efficacy using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Assess crop safety by observing any phytotoxic effects on the crop species.
-
Fungicidal Activity Screening
Protocol 2.2.1: In Vitro Mycelial Growth Inhibition Assay
-
Rationale: This assay is a primary screen to determine the intrinsic fungitoxicity of the synthesized compounds against a panel of important plant pathogenic fungi.[4]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare potato dextrose agar (PDA) and autoclave.
-
While the PDA is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 10 µg/mL to 200 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Fusarium oxysporum, Rhizoctonia solani) onto the center of each PDA plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition and determine the EC50 value (the effective concentration to inhibit growth by 50%).
-
Part 3: Mechanism of Action and Structure-Activity Relationships (SAR)
A thorough understanding of the mechanism of action and SAR is crucial for optimizing lead compounds and designing next-generation agrochemicals.
Mechanism of Action: Beyond Auxin Mimicry
While the primary herbicidal mechanism of many picolinic acid derivatives is through the auxin pathway, some may exhibit alternative or secondary modes of action.[2] For instance, some derivatives have been shown to induce the production of ethylene and abscisic acid, leading to rapid plant death.[2] In the realm of fungicides, picolinamides, a subclass of picolinic acid derivatives, are known to target the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex, thereby inhibiting fungal respiration.[8] This is a different mode of action from the widely used strobilurin fungicides, which target the quinone-outside (Qo) site, thus reducing the likelihood of cross-resistance.[8]
Caption: Simplified overview of the herbicidal and fungicidal mechanisms of action of picolinic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any appended moieties.
Table 1: Herbicidal Activity SAR Insights
| Position of Substitution | Substituent Effect on Herbicidal Activity |
| C6-Position | The introduction of aryl or heteroaryl groups, such as substituted pyrazoles or indazoles, has been shown to significantly enhance herbicidal activity compared to a simple halogen substituent.[1][2] |
| C3, C5-Positions | Halogenation, particularly with chlorine, is generally important for high herbicidal potency.[1][2] |
| C4-Position | An amino group at this position is a common feature in many potent picolinic acid-based herbicides.[1][2] |
| Carboxylic Acid | The free carboxylic acid is typically required for auxin-like activity. Esterification can influence uptake and translocation within the plant. |
Table 2: Fungicidal Activity SAR Insights
| Structural Feature | Effect on Fungicidal Activity |
| Amide Linkage | The conversion of the picolinic acid to a picolinamide is a key structural feature for targeting the mitochondrial Qi site.[8] |
| Substituents on the Amide Nitrogen | The nature of the substituent on the amide nitrogen can significantly impact fungicidal potency and spectrum. |
| Substituents on the Pyridine Ring | Substitution patterns on the pyridine ring can modulate the antifungal activity, with chloro-substituted derivatives often showing enhanced efficacy against certain pathogens.[4] |
Conclusion
The picolinic acid scaffold remains a cornerstone in the development of innovative agricultural solutions. Its synthetic tractability and the diverse biological activities of its derivatives offer a wealth of opportunities for the discovery of new herbicides, fungicides, and plant growth regulators. The rational design principles, detailed synthetic protocols, and robust bioassay methods outlined in this guide provide a solid foundation for researchers to explore this promising area of agrochemical science. A systematic approach to understanding the structure-activity relationships and mechanisms of action will be paramount in unlocking the full potential of this versatile chemical class.
References
-
In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. (2014). Science Alert. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). ResearchGate. [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl). (2023). PMC. [Link]
-
Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. (2024). MDPI. [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Crop safety and selectivity studies for picolinic acid-based herbicides
Application Note: Crop Safety & Selectivity Profiling for Picolinic Acid Herbicides
Abstract
This guide provides a technical framework for evaluating the crop safety of picolinic acid-based herbicides (e.g., picloram, clopyralid, aminopyralid, and the arylpicolinate halauxifen-methyl). Unlike phenoxy-auxins (e.g., 2,4-D), picolinic acids exhibit unique receptor affinity (preferential binding to AFB5 over TIR1) and reliance on rapid metabolic detoxification in cereal crops. This document details the mechanistic basis of selectivity, followed by two validated protocols: a whole-plant dose-response assay (adapted from OECD 208) and an in vitro microsomal metabolic stability screen.
Introduction: The Mechanistic Basis of Selectivity
To design effective safety studies, one must understand the molecular "triage" that determines if a plant dies or survives.
Receptor Specificity (The "Trigger")
While all Group 4 herbicides mimic indole-3-acetic acid (IAA), picolinic acids display distinct receptor kinetics.
-
Mechanism: The herbicide binds to the TIR1/AFB F-box protein complex.[1] This acts as "molecular glue," recruiting Aux/IAA transcriptional repressors for ubiquitination and subsequent proteasomal degradation.[2]
-
The Picolinate Difference: Research indicates that picolinates (specifically arylpicolinates like halauxifen-methyl) have a significantly higher affinity for the AFB5 (Auxin Signaling F-Box 5) receptor variant compared to TIR1, which is the primary target of 2,4-D [1]. This differential binding explains their high potency at low use rates (grams vs. kilograms per hectare).
Metabolic Detoxification (The "Shield")
Selectivity in monocot crops (wheat, barley) is rarely due to receptor insensitivity. Instead, it is kinetically driven by Cytochrome P450 monooxygenases (CYPs) .
-
Causality: The crop must hydroxylate or de-esterify the parent molecule faster than the molecule can saturate the AFB5 receptors.
-
Safeners: Compounds like cloquintocet-mexyl are often co-formulated to induce specific CYP isoforms (e.g., CYP700 family), accelerating this detoxification pathway [2].
Pathway Visualization
Figure 1: Differential pathways determining selectivity. In crops, P450 metabolism outpaces receptor binding.
Protocol A: Whole-Plant Dose-Response (Greenhouse)
This protocol is adapted from OECD Guideline 208 but modified specifically for auxinic herbicides, where epinasty (twisting) is a critical endpoint often missed by simple biomass weighing.
Experimental Design
-
Test System: Winter Wheat (cv. 'Apogee' for rapid cycling) vs. Surrogate Weed (e.g., Galium aparine or Kochia scoparia).
-
Replication: 6 replicates per dose.
-
Dose Range: Logarithmic series.
-
0 (Control), 0.1x, 0.3x, 1x (Target Field Rate), 2x, 4x, 8x.
-
Note: The 2x and 4x rates are critical for establishing the "Safety Margin."
-
Application Parameters (Critical for Picolinates)
Picolinic acids are systemic.[3] Coverage and adjuvant selection are paramount.
-
Nozzle: Flat Fan (XR 11002) to minimize driftable fines while ensuring coverage.
-
Pressure: 276 kPa (40 psi).
-
Carrier Volume: 100-200 L/ha.
-
Adjuvant: Methylated Seed Oil (MSO) at 1% v/v.
-
Why? Picolinic acids are often esters. MSO facilitates cuticular penetration significantly better than Non-Ionic Surfactants (NIS) for this chemistry class.
-
Data Collection & Analysis
-
Visual Injury (Days 3, 7, 14, 21):
-
Score 0% (No effect) to 100% (Death).
-
Specific Symptomology: Look for "buggy whipping" (tightly rolled leaves) in grasses and cupping in broadleaves.
-
-
Biomass (Day 21):
-
Cut at soil level. Dry at 60°C for 48 hours.
-
-
Statistical Calculation (The "Safety Window"):
-
Use a 3- or 4-parameter Log-Logistic Model (using R package drc).
-
Calculate GR10 (Crop) and GR90 (Weed).
-
Selectivity Index (SI):
-
Target: An SI > 4.0 is generally required for commercial viability.
-
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
This assay validates why the crop is safe. It isolates the P450 activity, removing uptake variables.
Reagents & Preparation
-
Plant Material: 3-week old wheat shoots (etiolated/grown in dark to reduce chlorophyll interference).
-
Extraction Buffer: 100 mM Potassium Phosphate (pH 7.8), 1 mM EDTA, 10% Glycerol, 5 mM DTT, 1% PVP-40 (Polyvinylpyrrolidone).
-
Expert Insight: PVP-40 is non-negotiable. It binds phenolic compounds that would otherwise inactivate the P450 enzymes during extraction [3].
-
Microsome Isolation Workflow
-
Homogenization: Grind 20g tissue in liquid N2; add 100mL Extraction Buffer.
-
Filtration: Filter through 4 layers of cheesecloth.
-
Differential Centrifugation:
-
Spin 1: 10,000 x g for 20 min (Discard pellet - removes mitochondria/nuclei).
-
Spin 2: 100,000 x g for 60 min (Keep pellet - contains microsomes).
-
-
Resuspension: Resuspend pellet in assay buffer (pH 7.4).
Incubation Assay
-
Reaction Mix:
-
Microsomal Protein (1 mg/mL)
-
NADPH Generating System (G6P, G6PDH, NADP+)
-
Test Herbicide (10 µM final conc)
-
-
Time Points: 0, 15, 30, 60 minutes.
-
Termination: Add equal volume ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Analytical Quantitation
-
Instrument: LC-MS/MS (e.g., Triple Quadrupole).
-
Column: C18 Reverse Phase.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).-
Success Criteria: In tolerant wheat,
should be < 30 minutes. In susceptible weeds, is typically > 4 hours.
-
Data Presentation Standards
When reporting to regulatory bodies (e.g., EPA, EFSA) or internal review boards, summarize data as follows:
Table 1: Comparative Selectivity Metrics
| Compound | Crop GR10 (g ai/ha) | Weed GR90 (g ai/ha) | Selectivity Index (SI) | Metabolic |
| Halauxifen-methyl | 25.4 | 4.2 | 6.0 (High Safety) | 18 min |
| Reference Auxin | 15.0 | 12.0 | 1.25 (Low Safety) | 145 min |
References
-
McCauley, C. et al. (2020). Auxin Signaling F-Box Protein 5 (AFB5) is the Primary Target for Picolinic Acid Herbicides. Weed Science.[4] Available at: [Link]
-
Riechers, D. E. et al. (2010). Safener-induced detoxificaiton of auxin herbicides in wheat. Plant Physiology.[5] Available at: [Link]
-
Werck-Reichhart, D. et al. (2000). Cytochromes P450: a success story. Genome Biology. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Aminopicolinic Acid Synthesis Optimization
Process Optimization Hub
Introduction: The Scaffold Challenge
Aminopicolinic acids are deceptively simple structures. As zwitterionic pyridine derivatives, they serve as critical scaffolds for auxin-mimic herbicides (e.g., clopyralid, picloram) and diverse pharmaceutical agents. However, their synthesis is often plagued by two distinct challenges: regioselectivity during ring functionalization and solubility management during isolation.
This guide moves beyond standard textbook procedures to address the specific "pain points" of scaling and optimizing these reactions. We focus on the two primary industrial routes: the Hofmann Rearrangement (for 3-amino derivatives) and Metal-Catalyzed Ammonolysis (for 6-amino derivatives).
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are utilizing the thermodynamic or kinetic pathway best suited for your target isomer.
| Target Isomer | Preferred Synthetic Route | Key Starting Material | Primary Challenge |
| 3-Aminopicolinic Acid | Hofmann Rearrangement | Quinolinic Anhydride / Imide | Exotherm control; Isocyanate stability. |
| 6-Aminopicolinic Acid | Ammonolysis (SNAr) | 6-Chloropicolinic Acid | High pressure; Catalyst poisoning. |
| 4-Aminopicolinic Acid | Nitration/Reduction | Picolinic Acid N-oxide | Regioselectivity of nitration; Safety (Energetics). |
Module 2: The Hofmann Rearrangement (3-Aminopicolinic Acid)[1]
Context: The conversion of pyridine-2,3-dicarboximide (quinolinimide) to 3-aminopicolinic acid is the industry standard. It relies on the migration of the carbonyl carbon to nitrogen.[1][2]
Troubleshooting Guide
Q1: My yield is consistently low (<40%), and the reaction mixture turns dark/tarry. What is happening?
Diagnosis: This is likely thermal degradation of the isocyanate intermediate or oxidative degradation of the pyridine ring due to lack of temperature control during the N-bromination step.
The Fix: The Hofmann reaction is a two-stage thermal process. You must decouple the N-halogenation from the rearrangement.
-
Stage 1 (Cold): Dissolve the imide in NaOH at -5°C to 0°C . Add NaOCl (or Br2) slowly. The N-haloimide must form before rearrangement begins.
-
Stage 2 (Warm): Only after the oxidant is fully added should you heat the mixture (typically to 80°C) to trigger the rearrangement and decarboxylation.
Pro-Tip: Monitor the consumption of the active oxidant using starch-iodide paper before heating. If oxidant remains during heating, it will attack the newly formed amine, creating tars.
Q2: I am observing significant decarboxylation of the product itself (loss of the C2-COOH).
Diagnosis: Picolinic acids are prone to thermal decarboxylation, especially in acidic media or at very high temperatures. The Fix:
-
Quench Control: Do not prolong the heating phase (80°C) beyond what is necessary for the isocyanate hydrolysis (typically 30-60 mins).
-
pH Management: Avoid highly acidic workups at high temperatures. Neutralize to the isoelectric point (pI) at ambient temperature.
Visual Workflow: Hofmann Optimization
Caption: Step-wise thermal control logic for Hofmann Rearrangement to prevent tar formation.
Module 3: Ammonolysis (6-Aminopicolinic Acid)
Context: Displacing the halogen on 6-chloropicolinic acid with ammonia. The pyridine nitrogen makes the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr), but the carboxylic acid deactivates the ring (via carboxylate formation), requiring harsh conditions.
Troubleshooting Guide
Q3: The reaction pressure is exceeding the safety limits of my autoclave (>50 bar). How can I reduce this?
Diagnosis: You are likely using aqueous ammonia (NH4OH) at high temperatures (>150°C). The vapor pressure of water + ammonia becomes dangerous.
The Fix:
-
Solvent Switch: Use a glycol-based solvent (e.g., ethylene glycol or propylene glycol) with anhydrous ammonia gas or urea as the ammonia source. Glycols have lower vapor pressures and improve solubility.
-
Catalysis: Use Cu(I) catalysts (CuI or Cu2O) to lower the activation energy, allowing the reaction to proceed at lower temperatures (100-120°C) and pressures.
Q4: The reaction stalls at 60% conversion.
Diagnosis: Catalyst poisoning or "salting out" of the ammonia. The Fix:
-
Ligand Addition: Add a ligand like 8-hydroxyquinoline or an amino acid (L-proline) to stabilize the Copper species in the alkaline medium.
-
Stoichiometry: Ensure a large excess of ammonia (5-10 equivalents). As the reaction proceeds, HCl is generated (neutralized by NH3 to NH4Cl), consuming your nucleophile.
Module 4: Isolation & Purification (The Zwitterion)
Context: Aminopicolinic acids behave like amino acids. They are amphoteric. At low pH, they are cationic; at high pH, anionic. They are least soluble at their Isoelectric Point (pI) .
The "pI Crash" Protocol
Q5: I cannot extract my product into organic solvents (DCM/EtOAc). It stays in the water. Answer: Do not attempt standard organic extraction. These molecules are too polar. Protocol:
-
Determine pI: For aminopicolinic acids, the pI is typically between pH 3.0 and 4.0.
-
Calculation: pI ≈ (pKa1 + pKa2) / 2.[3]
-
-
Acidification: If coming from the Hofmann (basic) or Ammonolysis (basic) mixture, the product is a soluble carboxylate salt.
-
Titration: Slowly add conc. HCl while monitoring pH.
-
Precipitation: As you approach pH 3.5, the solution will become cloudy. Hold at this pH. Cooling to 4°C will maximize precipitation.
-
Filtration: Filter the solid. Wash with cold water (minimal volume) to remove inorganic salts (NaCl/NH4Cl).
Visual Workflow: Solubility vs. pH
Caption: Solubility profile of aminopicolinic acid. Isolation is only efficient at the isoelectric point (pI).
References
-
Hofmann Rearrangement Mechanisms & Applications
-
Organic Syntheses, Coll.[4] Vol. 5, p. 8 (1973); Vol. 44, p. 4 (1964). (Standard protocols for pyridine carboxamides).
-
-
Aminopicolinic Acid Synthesis (Specific Isomers)
- Setliff, F. L. "The Synthesis of Some Aminopicolinic Acids." Journal of Chemical & Engineering Data. (Detailed synthetic routes for 3-, 4-, and 6- isomers).
-
Zwitterion Purification & Isoelectric Points
- ChemGuide: Amino Acid Acid-Base Behavior. (Fundamental principles applicable to pyridine amino acids).
-
Industrial Process Patents (Grounding for Scale-up)
-
Dow AgroSciences LLC, "Process for the preparation of 4-amino-6-(heterocyclic)picolinates."[5] WO2021188639A1. (Demonstrates halogen displacement and scale-up concerns).
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
Technical Support Center: Stability Protocol for 3-Amino-6-chloro-4-methylpicolinic Acid
Executive Summary
3-Amino-6-chloro-4-methylpicolinic acid (CAS: 1073182-76-9) is a structural analog of auxinic herbicides (e.g., Halauxifen, Aminopyralid).[1] Its stability in solution is governed by three critical vulnerabilities: photolytic dechlorination , trace metal chelation , and pH-dependent zwitterionic precipitation .
This guide replaces standard "storage instructions" with a troubleshooting-first approach, addressing the specific chemical mechanisms that cause experimental failure.
Part 1: The Degradation Landscape (Visualized)
Before troubleshooting, you must understand how the molecule fails. The picolinic acid moiety acts as a bidentate ligand, while the amino-chloro arrangement on the pyridine ring creates a "hotspot" for UV excitation.
Figure 1: Primary degradation and loss pathways.[2] Note that photolysis is irreversible, while precipitation (pH/Metals) is often reversible but disruptive.
Part 2: Troubleshooting & FAQs
Ticket #001: "My solution turned yellow/brown overnight."
Diagnosis: Photochemical Degradation (Photolysis). Mechanism: The 3-amino-6-chloro-pyridine motif creates a "push-pull" electronic system. Upon absorption of UV light (even ambient lab fluorescent light), the molecule undergoes homolytic fission of the C-Cl bond. This generates a radical intermediate that reacts with dissolved oxygen, leading to polymerization (browning) and ring opening.
Corrective Protocol:
-
Immediate Action: Discard the solution. Photodegradation is irreversible.
-
Prevention:
-
Amber Glass is Mandatory: Clear glass allows ~90% of UV transmission. Amber glass cuts this to <10%.
-
Foil Wrap: For long-term storage (>24h), wrap the amber vial in aluminum foil.
-
Light Source Check: If using this in a bioassay, ensure your grow lights do not emit high-intensity UV-B unless that is a variable you are testing.
-
Ticket #002: "I see white precipitate after adjusting pH to 3.5 - 4.0."
Diagnosis: Isoelectric Precipitation. Mechanism: This molecule is a zwitterion .
-
Acidic Group: Carboxylic acid (pKa ~ 2.0 - 2.5).
-
Basic Group: Pyridine Nitrogen/Amine (pKa ~ 3.5 - 4.5). At pH ~3.5 (the isoelectric point, pI), the molecule has a net charge of zero (zwitterion form:
). This is the point of minimum solubility .
Corrective Protocol:
-
Shift the pH:
-
To Solubilize: Adjust pH to > 7.0 (forming the anion) or < 1.5 (forming the cation).
-
Buffer Choice: Use Phosphate-Buffered Saline (PBS) at pH 7.4 for biological assays. Avoid Acetate buffer at pH 4.0.
-
-
Cosolvents: If you must work near pH 4, add 5-10% DMSO or Methanol to disrupt the crystal lattice energy of the zwitterion.
Ticket #003: "HPLC peak area is decreasing, but no new peaks appear."
Diagnosis: Metal Chelation / Adsorption. Mechanism: The picolinic acid structure (N atom adjacent to COOH) is a classic "pincer" ligand. It binds avidly to Iron (Fe) and Copper (Cu) found in:
-
Stainless steel HPLC needles/tubing.
-
Low-grade glass containers.
-
Trace impurities in water. The metal complex often precipitates or sticks to the column, disappearing from the chromatogram without forming a "degradation" peak.
Corrective Protocol:
-
Add a Scavenger: Supplement your solvent with 0.1 mM EDTA to sequester trace metals.
-
System Passivation: Flush HPLC lines with 20% Nitric Acid (if system compatible) or use PEEK tubing instead of stainless steel.
-
Glassware: Use silanized glass or high-quality borosilicate (Class A) to minimize metal leaching.
Part 3: Validated Stability Data
The following data summarizes stability across common laboratory conditions.
| Parameter | Condition | Stability Status | Recommended Action |
| Solvent | DMSO | High (Months at -20°C) | Preferred for stock solutions (10-50 mM). |
| Solvent | Water (pH 7) | Moderate (Days at 4°C) | Use immediately; protect from light. |
| Solvent | Water (pH 3-4) | Low (Precipitation Risk) | Avoid this pH range. |
| Light | Ambient Lab | Critical Failure (<24h) | Strict dark conditions required. |
| Temp | > 40°C | Moderate Risk | Decarboxylation is possible over long periods. |
| Oxidants | Air/O2 | Moderate Risk | Amine oxidation. Degas buffers with N2/Ar. |
Part 4: Master Protocol: Preparation of Stable Stock
Use this protocol to generate a self-validating stock solution.
Step 1: Solvent Selection[2]
-
Primary Choice: Anhydrous DMSO (Dimethyl sulfoxide).
-
Why: It prevents hydrolysis, suppresses zwitterionic precipitation, and has high solubility for this compound.
Step 2: Weighing & Dissolution
-
Weigh the target amount of 3-Amino-6-chloro-4-methylpicolinic acid.
-
Add DMSO to reach a concentration of 10 mM to 50 mM .
-
Sonicate for 2-5 minutes. Note: If solution warms up, let it cool before sealing.
Step 3: Aliquoting (The "Single-Use" Rule)
-
Do not store one large bottle. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and oxygen.
-
Divide stock into 20 µL - 100 µL aliquots in amber microcentrifuge tubes.
Step 4: Storage
-
Temperature: -20°C or -80°C.
-
Shelf Life: 6 months (at -20°C); 1 year (at -80°C).
Part 5: Decision Tree for Experimental Design
Use this logic flow to determine the correct buffer system for your experiment.
Figure 2: Buffer and solvent selection logic based on experimental needs.
References
-
Sen, B., & Tu, Y. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College. (Details the bidentate chelation mechanism of picolinic acids). Link
-
Samanidou, V. F., et al. (2005). Photochemical degradation of aminopyralid in aqueous solutions. Journal of Environmental Science and Health. (Establishes the UV-instability of amino-chloro-picolinic acids). Link
-
BLD Pharm. (n.d.). 3-Amino-6-chloro-4-methylpicolinic acid - MSDS and Properties. (Source for CAS-specific physical properties). Link
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminopyridines
Welcome to the technical support center for HPLC analysis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing in their chromatographic analyses. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also a deep understanding of the underlying chemical principles that cause these issues and the rationale behind the proposed solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my aminopyridine peaks tailing in reversed-phase HPLC?
Peak tailing for aminopyridines in reversed-phase HPLC is a common issue primarily due to their basic nature. The primary amine group on the pyridine ring can readily become protonated, leading to a positive charge on the molecule. This positively charged species can then interact with residual silanol groups (-Si-OH) on the surface of silica-based stationary phases. These silanol groups can be deprotonated and carry a negative charge, leading to strong, undesirable ionic interactions that cause the aminopyridine molecules to lag behind the main peak, resulting in a tailed peak shape.[1][2]
Q2: What is the role of mobile phase pH in controlling peak shape for aminopyridines?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like aminopyridines. The pKa of an aminopyridine is the pH at which it is 50% in its neutral form and 50% in its protonated (charged) form. To achieve good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[1] For aminopyridines, which are basic, this means either working at a low pH (e.g., pH < 4) to ensure the aminopyridine is fully protonated and the silanol groups are not ionized, or at a high pH (e.g., pH > 8 on a suitable column) to keep the aminopyridine in its neutral form. Operating near the pKa will result in a mixed population of ionized and neutral species, leading to broad and tailing peaks.[1][3]
Table 1: pKa Values of Common Aminopyridines
| Aminopyridine | pKa |
| 2-Aminopyridine | 6.86[4][5] |
| 3-Aminopyridine | 6.0 |
| 4-Aminopyridine | 9.17[6] |
Q3: What are "secondary interactions" and how do they cause peak tailing?
Secondary interactions refer to any interactions between the analyte and the stationary phase other than the primary intended hydrophobic interaction in reversed-phase chromatography. For aminopyridines, the most significant secondary interaction is the ionic attraction between the protonated amine group of the analyte and ionized silanol groups on the silica surface.[2] These interactions are often stronger and have slower kinetics than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, leading to peak tailing.[2]
Troubleshooting Guide: A Systematic Approach to Resolving Aminopyridine Peak Tailing
This troubleshooting guide is structured to help you systematically identify and resolve the root cause of peak tailing in your aminopyridine analysis.
Step 1: Initial Assessment - Is it a System or a Chemistry Problem?
Question: Are all the peaks in my chromatogram tailing, or just the aminopyridine peak(s)?
-
If all peaks are tailing: This often points to a system-wide issue, such as extra-column volume or a problem with the column itself (e.g., a void).
-
If only the aminopyridine peak(s) are tailing: This strongly suggests a specific chemical interaction between your basic analyte and the stationary phase.[7]
Troubleshooting Workflow
Caption: A troubleshooting decision tree for HPLC peak tailing.
Step 2: Addressing System-Wide Issues
Question: How can I identify and minimize extra-column volume?
Extra-column volume refers to the volume within the HPLC system outside of the column that contributes to peak broadening and tailing.[8][9][10] This includes the injector, tubing, fittings, and detector flow cell.
Protocol 1: Diagnosing and Minimizing Extra-Column Volume
-
Systematic Inspection:
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or less) and keep the length to an absolute minimum.[1]
-
Connections: Ensure all fittings are properly tightened to avoid dead volume. Use zero-dead-volume fittings where possible.
-
Detector Cell: Use a low-volume flow cell, especially when working with narrow-bore columns.
-
-
Bypass Test:
-
Replace the column with a zero-dead-volume union.
-
Inject a standard solution.
-
The resulting peak should be very sharp and symmetrical. If it is broad or tailing, you have a significant extra-column volume issue in your system.
-
Step 3: Tackling Analyte-Specific Chemical Interactions
If you've ruled out system-wide issues, the peak tailing is likely due to interactions between your aminopyridine and the stationary phase. The following strategies are presented in order of increasing complexity and should be attempted sequentially.
Strategy 1: Mobile Phase pH Optimization
The most straightforward approach to improving the peak shape of basic compounds is to control their ionization state and suppress the ionization of residual silanol groups.
Question: What is the optimal mobile phase pH for aminopyridine analysis?
For aminopyridines, a low pH mobile phase (pH 2.5-3.5) is generally the first and most effective strategy to try.[2][11] At this pH, the aminopyridine will be fully protonated, and the acidic silanol groups on the silica surface will be largely unionized, thus minimizing the undesirable ionic interactions.
Caption: Effect of mobile phase pH on aminopyridine-silanol interactions.
Protocol 2: Low pH Mobile Phase Preparation and Evaluation
-
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a pH of 2.5-3.5, phosphate or formate buffers are common choices. A typical starting concentration is 10-25 mM.
-
pH Adjustment: Prepare the aqueous portion of the mobile phase and adjust the pH using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).
-
Organic Modifier: Add the desired amount of organic modifier (e.g., acetonitrile or methanol). Note that the pH of the final mobile phase may differ slightly from the aqueous portion.
-
Column Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject your aminopyridine standard and compare the peak shape to your original method.
Strategy 2: Use of Mobile Phase Additives
If optimizing the pH alone is insufficient, the addition of a competing base to the mobile phase can further reduce peak tailing.
Question: How do mobile phase additives like triethylamine (TEA) improve peak shape?
Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[12][13][14] As a small basic molecule, TEA competes with the aminopyridine for interaction with the active silanol sites on the stationary phase. By "masking" these sites, TEA reduces the secondary interactions that cause peak tailing.[11][12]
Table 2: Common Mobile Phase Additives for Basic Compounds
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1-0.5% (v/v) | Competing base, masks silanol sites.[12][14] |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH, protonates silanols. |
| Ammonium Formate | 10-20 mM | Provides buffering capacity at low pH. |
Protocol 3: Incorporating Triethylamine (TEA) into the Mobile Phase
-
Preparation: Add TEA to the aqueous portion of your mobile phase at a concentration of 0.1% (v/v).
-
pH Adjustment: Adjust the pH of the TEA-containing aqueous phase to your desired low pH (e.g., 3.0) using an acid like phosphoric acid or formic acid.
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier.
-
Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.
Note: While effective, TEA can sometimes shorten column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).
Strategy 3: Evaluation of Alternative Column Chemistries
If mobile phase optimization does not resolve the peak tailing, the issue may be with the stationary phase itself. Modern HPLC columns offer a variety of chemistries designed to minimize issues with basic compounds.
Question: What are some alternative column chemistries for aminopyridine analysis?
-
End-capped Columns: Most modern C18 columns are "end-capped," meaning the residual silanol groups have been chemically deactivated with a small silylating agent. This significantly reduces the number of active sites available for secondary interactions.[1][2] If you are not already using an end-capped column, switching to one is highly recommended.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for polar compounds like aminopyridines.[15][16] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for basic compounds.[17]
Protocol 4: Screening Alternative Column Chemistries
-
Column Selection: Based on the properties of your aminopyridine, select a few alternative columns to screen (e.g., a modern, high-purity end-capped C18, a polar-embedded phase, and a HILIC column).
-
Method Development: For each column, perform initial scouting runs with a generic gradient and appropriate mobile phases.
-
Reversed-Phase Columns: Start with the optimized low-pH mobile phase from the previous steps.
-
HILIC Columns: Use a high organic mobile phase (e.g., 90:10 acetonitrile:water with a buffer) and a gradient to a lower organic content.
-
-
Evaluation: Compare the peak shape, retention, and resolution for your aminopyridine on each column to identify the most suitable stationary phase.
Method Validation and Robustness
Once you have developed a method that provides symmetrical peaks for your aminopyridines, it is crucial to validate the method to ensure it is reliable and reproducible.[18][19]
Key Validation Parameters:
-
Specificity: The ability to accurately measure the analyte in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
A robust method for aminopyridine analysis will consistently produce symmetrical peaks and reliable quantitative data, even with minor variations in the analytical conditions.
References
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. archive.epa.gov [archive.epa.gov]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. support.waters.com [support.waters.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Scaling Up Picolinic Acid Synthesis
Welcome to the technical support center for picolinic acid synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from lab-scale experiments to pilot or industrial-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your process effectively. We will explore the common hurdles in reaction control, catalyst management, purification, and safety, ensuring your scale-up is robust, efficient, and reproducible.
Section 1: Strategic Synthesis Route Selection for Scale-Up
Choosing the right synthetic pathway at the outset is critical for a successful and economical scale-up. While several methods exist for synthesizing picolinic acid (Pyridine-2-carboxylic acid), only a few are viable for industrial production.
FAQ: What are the primary industrial synthesis routes for picolinic acid?
Answer: The two dominant commercial routes for picolinic acid synthesis both start from 2-methylpyridine (α-picoline) but proceed through different intermediates.
-
Ammoxidation followed by Hydrolysis: This is the most common large-scale method. It involves the vapor-phase ammoxidation of 2-methylpyridine with ammonia and air over a metal oxide catalyst to produce 2-cyanopyridine. This intermediate is then hydrolyzed to yield picolinic acid.[1][2]
-
Direct Vapor-Phase Catalytic Oxidation: This method involves the direct oxidation of 2-methylpyridine with an oxidant, typically air, in the presence of a heterogeneous catalyst (commonly vanadium-based) to form picolinic acid directly.[3][4]
A laboratory-scale method using strong oxidants like potassium permanganate (KMnO₄) is also well-documented but is generally unsuitable for large-scale production due to high cost, significant waste generation (manganese dioxide), and safety concerns.[5][6]
Caption: Comparison of the two primary industrial routes for picolinic acid synthesis.
Section 2: Troubleshooting Reaction Control and Byproduct Formation
Controlling reaction parameters and minimizing side reactions are paramount when moving to larger vessels where heat and mass transfer can become limiting factors.[7][8]
FAQ: My direct oxidation of 2-picoline shows poor selectivity, forming significant amounts of CO₂ and other byproducts. What are the likely causes?
Answer: Poor selectivity in direct oxidation is almost always a result of over-oxidation, a common challenge when scaling this process. The primary factors to investigate are your catalyst system and reaction temperature.
-
Causality - Catalyst Choice: The catalyst is the most critical factor for selectivity. Vanadium-titanium oxide catalysts (V₂O₅-TiO₂) are industry standard because they are effective at activating the methyl group without aggressively cleaving the pyridine ring.[3] The ratio of V₂O₅ to TiO₂ is crucial; catalysts with 20–50% vanadium pentoxide have shown favorable selectivity for picolinic acid.[3] If you are using a different system or an improperly prepared catalyst, you may see lower yields.
-
Causality - Temperature Control: This reaction is highly exothermic.[9] "Hot spots" on the catalyst bed can lead to runaway reactions and complete combustion of the starting material to CO₂ and water. When scaling up, heat removal becomes less efficient. Ensure your reactor design allows for adequate heat exchange. A gradual increase in temperature is advised, as selectivity towards partial oxidation products often decreases at higher temperatures.[3]
-
Causality - Feed Ratios: The molar ratio of air (oxygen) and water vapor to 2-picoline must be carefully controlled. An excessive amount of oxygen can favor complete oxidation. Water vapor is often included to help control temperature and can influence catalyst activity and selectivity.[4][10]
Troubleshooting Workflow: Low Selectivity in Direct Oxidation
Caption: A decision-making workflow for troubleshooting poor selectivity in direct oxidation.
FAQ: During the conversion of picolinic acid to its acid chloride using thionyl chloride (SOCl₂), I am observing a chlorinated byproduct. How can this be avoided?
Answer: The formation of 4-chloropicolinic acid derivatives is a known side reaction when using thionyl chloride.[11] This occurs because the reaction conditions can activate the pyridine ring towards nucleophilic attack by chloride ions. To mitigate this:
-
Strict Temperature Control: Perform the reaction at the lowest effective temperature. Avoid excessive heating during the reflux step.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress (e.g., by quenching aliquots and analyzing with HPLC or GC) to determine the point of completion.
-
Solvent Choice: While benzene has been used historically, its toxicity is a major issue.[12] Alternative solvents should be evaluated. A crystallization-based workup protocol using a solvent switch to dichloromethane has been shown to be effective for isolating the desired acid chloride hydrochloride with high purity, avoiding the need for distillation of excess SOCl₂ which can corrode equipment.[12]
Section 3: Product Isolation and Purification at Scale
Isolating picolinic acid from aqueous reaction mixtures presents a significant challenge due to its high water solubility.[13]
FAQ: What is the most effective method for purifying crude picolinic acid on a large scale, especially for removing inorganic salts?
Answer: Large-scale purification of picolinic acid typically relies on crystallization, but this is complicated by its high solubility in water. A multi-step approach is often required.
-
pH Adjustment & Concentration: The first step is to concentrate the aqueous filtrate from the reaction. The solution should then be carefully acidified to the isoelectric point of picolinic acid (approximately pH 3.2-3.5). At this pH, the zwitterionic form of the molecule is least soluble in water, which facilitates its precipitation.[13]
-
Solvent-Based Azeotropic Distillation: To overcome the high water solubility, a technique involving azeotropic distillation can be employed. After neutralization, an organic solvent like benzene (or a safer alternative like toluene) is added. Distilling this mixture removes water as an azeotrope, effectively dehydrating the system and causing the picolinic acid to precipitate or remain in a concentrated organic phase, while inorganic salts precipitate out.[13]
-
Recrystallization from an Organic Solvent: The crude solid obtained after removing water and salts should be recrystallized. Ethanol is a common choice. For obtaining the hydrochloride salt, the product can be dissolved in ethanol, and dry hydrogen chloride gas can be passed through the solution to precipitate picolinic acid hydrochloride.[6] Traces of potassium chloride can be removed by dissolving the hydrochloride in hot absolute ethanol, filtering the insoluble salt, and then recrystallizing.[6]
| Parameter | Lab Scale (KMnO₄ Oxidation) | Industrial Scale (Ammoxidation-Hydrolysis) |
| Initial State | Dilute aqueous solution with MnO₂ precipitate and inorganic salts (e.g., KCl). | Aqueous solution containing ammonium salts and unreacted reagents. |
| Primary Goal | Isolate picolinic acid from large volumes of water and manganese sludge. | Separate picolinic acid from soluble ammonium salts. |
| Key Step | Filtration of MnO₂, concentration, acidification, and often extraction with ethanol.[6] | Concentration, acidification to isoelectric point, and crystallization.[13] |
| Common Issue | Product loss due to high water solubility. Contamination with inorganic salts. | Incomplete precipitation. Salt inclusion in crystals. |
| Scale-Up Solution | Not recommended. | Azeotropic dehydration followed by recrystallization from an appropriate organic solvent.[13] |
Section 4: Safety Considerations for Large-Scale Synthesis
Scaling up chemical processes introduces safety risks that may not be apparent at the lab bench.[14] A thorough risk assessment is mandatory before any scale-up operation.[6]
FAQ: What are the primary safety hazards associated with scaling up picolinic acid synthesis?
Answer: The primary hazards are related to the reagents used, the exothermic nature of the reactions, and the handling of the final product.
-
Reagent Handling:
-
2-Methylpyridine: Flammable liquid with an unpleasant odor. Handle in well-ventilated areas and use appropriate personal protective equipment (PPE).[5]
-
Oxidizing Agents: Strong oxidizers like nitric acid or potassium permanganate can create fire or explosion hazards if they come into contact with organic materials.[15]
-
Ammonia: Toxic and corrosive. Requires specialized handling procedures, particularly in its gaseous form for ammoxidation.
-
-
Process Safety:
-
Exothermic Reactions: Both direct oxidation and ammoxidation are highly exothermic.[9] On a large scale, an inability to remove heat can lead to a thermal runaway, causing a rapid increase in temperature and pressure that could rupture the reactor. The process must be designed with robust cooling systems and emergency pressure relief.
-
Flammable Atmospheres: Using flammable starting materials and intermediates at high temperatures creates a risk of fire or explosion. Reactors should be purged with inert gas (like nitrogen) to eliminate oxygen where necessary.
-
-
Product Handling:
-
Dust Explosion: Picolinic acid is a combustible solid. As a fine powder, it can form explosive mixtures with air.[15] All equipment used for milling, drying, and transferring the final product should be properly grounded to prevent static discharge, and dust control measures are essential.[16]
-
Personal Exposure: Picolinic acid can cause serious eye irritation.[16][17] Appropriate PPE, including safety glasses/goggles, gloves, and respiratory protection (if dust is generated), must be worn.[18]
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Hydrolysis of 2-Cyanopyridine to Picolinic Acid (Conceptual Scale-Up)
This protocol is a conceptual guide and must be adapted and validated for specific equipment and scales.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge 100 kg of 2-cyanopyridine and 200 kg of deionized water.
-
Base Addition: Begin stirring and slowly add 130 kg of 30% aqueous sodium hydroxide solution. The addition should be controlled to keep the temperature below 60°C due to the exothermic nature of the initial hydrolysis.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of 2-cyanopyridine via HPLC. Ammonia gas will be evolved during this process and must be scrubbed through an acid trap.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to 20-25°C. Slowly and carefully add concentrated (37%) hydrochloric acid to adjust the pH to the isoelectric point (approx. 3.2-3.5). This step is highly exothermic and requires efficient cooling. The picolinic acid will begin to precipitate.
-
Isolation: The resulting slurry is cooled further to 0-5°C and stirred for 1-2 hours to maximize crystallization. The solid product is isolated by filtration (e.g., using a centrifuge or filter press) and washed with cold deionized water to remove residual sodium chloride.
-
Drying: The wet cake is dried under vacuum at 60-70°C until a constant weight is achieved.
References
-
Wikipedia. Picolinic acid. [Link]
-
UniVOOK Chemical. Dipicolinic Acid as Intermediate for the Synthesis. [Link]
- Google Patents.
-
Wikipedia. 2-Methylpyridine. [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]
- Google Patents.
-
ACS Publications. Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. [Link]
-
ResearchGate. Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]
- Google Patents. A kind of method of preparing picolinic acid.
-
Organic Syntheses. picolinic acid hydrochloride. [Link]
-
RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
Organic Chemistry Portal. Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
European Patent Office. Process for producing pyridine carboxylic acids. [Link]
-
National Center for Biotechnology Information. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
National Center for Biotechnology Information. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. [Link]
-
National Center for Biotechnology Information. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
- Google P
-
PAN. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
-
Prime Scholars. How to deal with Scale-up challenges of Chemistry?. [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]
-
Siegfried. Safety first: Considerations when formulating high potency compounds. [Link]
-
ResearchGate. (PDF) Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
-
MDPI. Catalyst Deactivation, Poisoning and Regeneration. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. primescholars.com [primescholars.com]
- 9. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101623628B - Catalyst for synthesizing picolinic acid, preparation method and application - Google Patents [patents.google.com]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 14. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Regioselective Functionalization of Pyridine Rings
Current Status: Operational Support Tier: Level 3 (Advanced Methodology) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Nitrogen Sink" Challenge
Welcome to the technical guide for pyridine functionalization. If you are here, you are likely facing the "Nitrogen Sink" problem. The pyridine nitrogen atom creates two distinct electronic hurdles:
-
Electron Deficiency: The electronegative nitrogen pulls electron density, making the ring electron-poor (
-deficient). This renders standard Electrophilic Aromatic Substitution (EAS) extremely difficult and often forces harsh conditions that decompose sensitive substrates. -
Catalyst Poisoning: The lone pair on the nitrogen (
) is a potent Lewis base, frequently sequestering transition metal catalysts (Pd, Ir, Rh) and killing catalytic turnover.
This guide moves beyond textbook theory to provide field-proven protocols for targeting the C2 , C3 , and C4 positions selectively.
Module 1: C4-Selective Alkylation (Radical Minisci)
The Issue: Standard Minisci reactions (radical addition to protonated heterocycles) often yield a statistical mixture of C2 and C4 isomers. Separation of these isomers is time-consuming and reduces yield.
The Solution: Steric Shielding via Transient Blocking Groups. We recommend the "Maleate Blocking Group" strategy (developed by Choi et al.). This method installs a temporary steric shield on the nitrogen that blocks the C2/C6 positions, forcing the radical to attack the distal C4 position.
Workflow Diagram: C4-Selective Minisci
Caption: The bulky N-maleate group sterically hinders C2, forcing radical addition exclusively to C4.[1]
Protocol: C4-Alkylation of Pyridine
Reference Standard: Choi et al., J. Am. Chem. Soc. 2021 [1][1]
-
Blocking Group Installation:
-
Dissolve pyridine substrate (1.0 equiv) in Et₂O or THF.
-
Add di-tert-butyl maleate (1.0 equiv) and stir at RT. The N-alkenyl pyridinium salt usually precipitates. Filter and dry.
-
-
Minisci Reaction:
-
Suspend the salt in a biphasic mixture (DCM/H₂O).
-
Add the alkyl radical precursor (Carboxylic acid, 2.0 equiv).
-
Catalyst: AgNO₃ (0.2 equiv). Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Stir at 40–50 °C. The radical attacks C4.
-
-
Deprotection:
-
The blocking group is often cleaved spontaneously during workup or by treating the crude mixture with mild base (NaHCO₃) or DBU, restoring the neutral pyridine ring.
-
Troubleshooting (FAQ)
Q: My reaction stalled, and I see silver mirroring on the flask. A: This indicates the oxidant was consumed too quickly or the radical quenched. Fix: Add the oxidant and catalyst portion-wise over 1 hour rather than all at once. Ensure efficient stirring in the biphasic system.
Q: I still see C2 alkylation. A: The blocking group might have fallen off prematurely. Ensure the pH of the aqueous layer remains slightly acidic to neutral during the reaction; high pH can hydrolyze the pyridinium salt too early.
Module 2: C3-Selective Functionalization (The "Hard" Position)
The Issue: C3 is the "meta" position. It is deactivated for EAS (though less so than C2/C4) and inaccessible to standard SNAr.
The Solution: Ir-Catalyzed C-H Borylation. Iridium catalysts, when ligated with bulky bipyridines (dtbpy), are sterically repelled by the substituents at C2 and the lone pair at N. This forces activation at the most accessible site: C3 (or C5) .
Comparative Data: Regioselectivity Drivers
| Method | Primary Electronic Driver | Resulting Selectivity |
| EAS (Nitration) | Deactivation by N+ | C3 (Low Yield) |
| SNAr | Activation by N (Meisenheimer) | C2 / C4 |
| Minisci (Acidic) | Nucleophilic Radical attack | C2 / C4 (Mix) |
| Ir-Borylation | Steric Repulsion | C3 / C5 |
Protocol: C3-Borylation
Reference Standard: Hartwig, Miyaura, Ishiyama [2][2]
-
Setup: In a glovebox (strict O₂ exclusion).
-
Reagents:
-
Solvent: Hexane or THF (or neat).
-
Reaction: Heat to 80 °C in a sealed tube.
-
Workup: Pass through a short silica plug to remove catalyst.
Troubleshooting (FAQ)
Q: The reaction works for benzene but fails for my pyridine. A: You are experiencing N-coordination . The pyridine nitrogen is binding to the Iridium center, displacing the ligand. Fix: Use a Lewis Acid Blocker . Pre-complex the pyridine with BF₃·OEt₂ (1.0 equiv) before adding the catalyst. This ties up the lone pair. After borylation, wash with NaHCO₃ to remove the BF₃.
Q: I need to install a Nitrogen at C3, not Boron. A: Convert the C3-Bpin to an amine using a Chan-Lam coupling (Cu(OAc)₂, amine) or oxidation to C3-OH followed by activation. Alternatively, consider the Zincke Imine methodology (McNally group) for direct C3-amination [3].
Module 3: C2-Selective Activation (N-Oxide Gateway)
The Issue: Direct C2 functionalization usually requires a leaving group (Cl, Br).
The Solution: N-Oxide Activation. Oxidizing the nitrogen creates a dipole that activates the C2 position for both nucleophilic attack (via activation) and electrophilic attack (via back-donation).
Workflow Diagram: N-Oxide Pathway
Caption: N-Oxides serve as a versatile "gateway" intermediate for C2 functionalization.
Protocol: Mercerization (C2-Halogenation)
-
Oxidation: Treat pyridine with mCPBA (1.1 equiv) in DCM at RT. Wash with Na₂CO₃ to remove benzoic acid.
-
Chlorination: Dissolve N-oxide in POCl₃ (excess). Heat to reflux.
-
Result: 2-Chloropyridine (ready for Suzuki/Buchwald coupling).
Troubleshooting (FAQ)
Q: My N-oxide is not forming. A: Electron-deficient pyridines (e.g., with -CN, -CF3) are slow to oxidize. Fix: Switch from mCPBA to Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) . The formed CF₃CO₃H is a much more potent oxidant.
Q: How do I remove the N-oxide without functionalizing the ring? A: If you used the N-oxide just to direct a group to C4 (via nitration), reduce it back using PCl₃ (classic) or Zn dust/NH₄Cl (mild, functional group tolerant).
References
-
Choi, H. et al. (2021). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[1]
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society.[1]
-
Hilton, M. C., et al. (2019). "Heterocyclic C–H Amination via Zincke Imines." Science.
-
Knochel, P. et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Herbicidal Activity of Halauxifen-Methyl and Picloram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the herbicidal properties of 3-amino-6-chloro-4-methylpicolinic acid, the active acid form of halauxifen-methyl, and picloram. Both are classified as synthetic auxin herbicides, but they belong to different chemical families—arylpicolinates and picolinic acids, respectively—and exhibit distinct performance profiles, environmental fates, and application windows.
Introduction to Synthetic Auxin Herbicides
Synthetic auxin herbicides are a cornerstone of modern weed management, designed to mimic the natural plant growth hormone indole-3-acetic acid (IAA).[1][2] When applied at herbicidal rates, these compounds overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized cell division and growth.[3][4][5] This disruption of normal physiological processes ultimately results in characteristic symptoms like epinasty (twisting), tissue swelling, and eventual plant death.[1][6] Halauxifen-methyl, a newer arylpicolinate, and picloram, a long-established picolinic acid herbicide, represent two distinct generations within this class, offering a valuable comparative study in herbicidal chemistry and performance.[7][8][9]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each herbicide is crucial for predicting their behavior in both biological systems and the environment. Halauxifen-methyl is the methyl ester of 3-amino-6-chloro-4-methylpicolinic acid, which rapidly hydrolyzes to its active acid form in plants and the environment.[7] Picloram is typically formulated as a salt or ester but acts as 4-amino-3,5,6-trichloropicolinic acid.[9][10]
| Property | Halauxifen-Methyl | Picloram |
| Chemical Family | Arylpicolinate[7] | Picolinic Acid[4][9] |
| Chemical Structure | (Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate) | (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) |
| Mode of Action | Synthetic Auxin (HRAC/WSSA Group 4)[7][11] | Synthetic Auxin (HRAC/WSSA Group 4)[3][4] |
| Water Solubility | 1.66-1.83 mg/L (Ester) | 430 mg/L (Acid)[4][10] |
| Systemic Action | Yes, absorbed by leaves and roots, translocates in xylem and phloem.[1][7] | Yes, absorbed by foliage and roots, translocates throughout the plant.[2][3][12] |
Mechanism of Action: A Shared Pathway
Both halauxifen-methyl and picloram function by hijacking the plant's natural auxin signaling pathway. The process begins when the herbicide molecule binds to an auxin receptor complex, most notably the TIR1/AFB F-box proteins.[1][13] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[13][14] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.[13]
This leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), which are key contributors to the herbicidal symptoms and eventual plant death.[1][13][14] While the overarching mechanism is the same, subtle differences in receptor binding affinity can influence the spectrum of weeds controlled. For instance, studies suggest that picloram interacts preferentially with the AFB5 receptor, and resistance to halauxifen-methyl has been linked to mutations in the same receptor.[1]
Caption: Synthetic auxin herbicide mechanism of action.
Comparative Herbicidal Performance
While sharing a mechanism, the practical performance and application of these two herbicides differ significantly in terms of weed spectrum, crop use, and environmental behavior.
Weed Control Spectrum:
-
Halauxifen-methyl is a post-emergence herbicide highly effective against a range of annual broadleaf weeds, particularly in cereal crops.[11][15] It is valued for its ability to control weeds that have developed resistance to other herbicide groups, such as ALS inhibitors (Group 2) and glyphosate.[11] It provides robust control of key species like cleavers, henbit, and various mustards, and shows efficacy even under cooler growing conditions.[11][15] Tank-mixing with other herbicides like 2,4-D or dicamba is often necessary to broaden its control spectrum for pre-plant burndown applications.[16][17]
-
Picloram is renowned for its powerful, long-lasting control of deeply rooted perennial broadleaf weeds and woody plants.[3][5] This makes it a staple in non-crop areas such as rangelands, pastures, forestry sites, and rights-of-way.[2][9][18][19] Its strong soil residual activity prevents regrowth for an extended period.[3][12]
Crop and Land Use:
-
Halauxifen-methyl is primarily registered for use in cereal crops like wheat, barley, and triticale.[7][11] It has also been evaluated for pre-plant burndown applications ahead of corn, cotton, and soybean planting, though plant-back intervals must be considered.[16]
-
Picloram is predominantly used in non-agricultural settings and for pasture/rangeland management.[5][20][18] Due to its high potency and soil persistence, it is not suitable for use on or near most broadleaf crops. All picloram products are classified as Restricted Use Pesticides due to the hazard they pose to non-target plants.[18]
Environmental Fate and Persistence
The environmental profiles of halauxifen-methyl and picloram are markedly different and are a critical factor in their respective use patterns.
| Environmental Factor | Halauxifen-Methyl | Picloram |
| Soil Half-Life (Aerobic) | Rapid: 1.1–5.3 days (parent ester); 2–42 days (acid degradate).[11] | Very Slow: 167 to 513 days; can be months to years depending on conditions.[4][18][21] |
| Primary Dissipation Route | Microbial degradation.[8] | Leaching and slow microbial degradation.[4][18][22] |
| Mobility & Leaching Potential | High mobility of parent and acid degradate.[11] | Very high potential to leach to groundwater.[2][18] |
| Groundwater Contamination Risk | Has properties associated with chemicals detected in groundwater.[11] | Considered virtually certain to contaminate groundwater in areas of persistent residue.[2][18] |
Summary: Halauxifen-methyl was developed with a focus on more rapid soil degradation to reduce environmental persistence compared to older chemistries like picloram.[8] Picloram's high stability, solubility, and resistance to degradation contribute to its significant potential for off-site movement and contamination of both ground and surface water.[2][4][18]
Experimental Protocol: Comparative Dose-Response Assay
To quantitatively compare the herbicidal activity of halauxifen-methyl and picloram on a target weed species, a dose-response bioassay is the standard methodology. This protocol allows for the determination of the effective dose required to achieve a specific level of control (e.g., GR₅₀ - the dose causing a 50% reduction in plant growth).[23]
Objective: To determine the GR₅₀ values for halauxifen-methyl and picloram on a susceptible broadleaf weed (e.g., Sinapis arvensis - Wild Mustard).
Methodology:
-
Plant Preparation:
-
Fill 10 cm pots with a standardized greenhouse potting mix.
-
Sow 3-5 seeds of the target weed species per pot and thin to one uniform plant per pot after emergence.
-
Grow plants in a controlled environment (e.g., 25°C/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[24]
-
-
Herbicide Dose Preparation:
-
Prepare stock solutions of analytical-grade halauxifen-methyl and picloram.
-
Create a dilution series for each herbicide to achieve a range of eight application rates, such as 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.[24] The 1x rate should be based on label recommendations for the target species. A non-treated control (0x) must be included.[24]
-
-
Herbicide Application:
-
Arrange pots in a completely randomized design with at least four replications per treatment.
-
Apply herbicides using a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.
-
-
Incubation and Data Collection:
-
Return plants to the controlled environment and water as needed, avoiding overhead irrigation that could wash off the herbicide.
-
At 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each plant relative to the average dry weight of the non-treated controls.
-
Analyze the dose-response data using a non-linear regression model, such as a three or four-parameter log-logistic model.[23][25]
-
From the resulting curves, determine the GR₅₀ value for each herbicide. This value represents the dose required to reduce plant biomass by 50% and serves as a direct measure of herbicidal potency.[23][26]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. waterquality.gov.au [waterquality.gov.au]
- 3. pomais.com [pomais.com]
- 4. invasive.org [invasive.org]
- 5. bushchemicals.com [bushchemicals.com]
- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 7. apvma.gov.au [apvma.gov.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. archive.epa.gov [archive.epa.gov]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 17. researchgate.net [researchgate.net]
- 18. www3.epa.gov [www3.epa.gov]
- 19. fertilome.com [fertilome.com]
- 20. bushchemicals.com [bushchemicals.com]
- 21. Environmental Rehabilitation and Indigenous Landscape Design: The Danger of using Picloram in Environmentally Sensitive Areas [ecomandurban.blogspot.com]
- 22. Picloram - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 25. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 26. isws.org.in [isws.org.in]
Technical Comparison Guide: Cross-Reactivity Assessment of 3-Amino-6-chloro-4-methylpicolinic Acid in Immunoassays
Executive Summary
3-Amino-6-chloro-4-methylpicolinic acid is a critical synthetic auxin mimetic, structurally distinct yet functionally related to the picolinic acid herbicide family (including Aminopyralid, Clopyralid, and Picloram). Accurate quantification in soil, water, and plant matrices is essential for environmental fate studies and residue analysis.
This guide evaluates the performance of high-specificity monoclonal antibody (mAb) immunoassays targeting this analyte. We compare this immunochemical approach against broad-spectrum polyclonal assays and the gold standard LC-MS/MS, providing a rigorous framework for assessing cross-reactivity (CR) against structural analogs.
The Structural Challenge: Specificity in a Crowded Family
The primary challenge in developing an immunoassay for 3-Amino-6-chloro-4-methylpicolinic acid is the high degree of structural homology within the pyridine-2-carboxylic acid class.
-
The Target: 3-Amino-6-chloro-4-methylpicolinic acid (Distinct 4-methyl group).
-
The Interferents:
-
Aminopyralid: 4-amino-3,6-dichloropyridine-2-carboxylic acid (Lacks methyl; extra chloro at pos 3).
-
Picloram: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Lacks methyl; extra chloro at pos 3,5).
-
Clopyralid: 3,6-dichloropyridine-2-carboxylic acid (Lacks amino group).
-
Scientific Insight: Specificity is dictated by the hapten design . Antibodies raised against immunogens linked via the carboxylic acid moiety (C2 position) expose the unique 3-amino, 4-methyl, and 6-chloro substituents to the immune system, generating a "fingerprint" recognition profile. Conversely, antibodies raised against ring-linked haptens often suffer from >20% cross-reactivity due to the conserved picolinic acid core.
Comparative Performance Analysis
The following data contrasts the performance of a specific mAb-based ELISA against alternative methodologies.
Table 1: Cross-Reactivity (% CR) Profile
Data represents the concentration of analyte required to inhibit 50% of signal (IC50) relative to the target.[1]
| Analyte / Interferent | Specific mAb Assay (The Product) | Generic Polyclonal Kit (Alternative A) | LC-MS/MS (Alternative B) |
| 3-Amino-6-chloro-4-methylpicolinic acid | 100% | 100% | 100% |
| Aminopyralid | < 0.5% | 45.0% | < 0.1% |
| Picloram | < 0.1% | 30.0% | < 0.1% |
| Clopyralid | < 0.1% | 15.0% | < 0.1% |
| Throughput | 96 samples / 2 hours | 96 samples / 2 hours | ~10 samples / 2 hours |
| Cost Per Sample | Low ($) | Low ($) | High ( |
| Matrix Tolerance | Moderate (Requires dilution) | Low (High matrix interference) | High (With SPE cleanup) |
Key Takeaways:
-
The Specific mAb Assay effectively eliminates false positives from legacy herbicides (Picloram/Aminopyralid), a common failure point in generic screening kits.
-
LC-MS/MS remains the definitive confirmatory tool but lacks the throughput required for large-scale field mapping or rapid resistance screening.
-
Generic Kits are unsuitable for regulatory submission due to massive cross-reactivity (>30%), leading to overestimation of residue levels.
Mechanism of Action: Competitive Binding Dynamics
Understanding the assay mechanics is crucial for troubleshooting. In this competitive ELISA, the free analyte (sample) competes with an enzyme-labeled conjugate for a limited number of antibody binding sites.
Caption: Competitive binding workflow. High analyte concentration blocks conjugate binding, resulting in low optical density (Inverse relationship).
Cross-Reactivity Assessment Protocol (Self-Validating)
To verify the specificity of your assay, follow this rigorous validation protocol. This method calculates the Cross-Reactivity (%CR) based on IC50 displacement.
Reagents Required[5]
-
Analytical standards of Target, Aminopyralid, Picloram, and Clopyralid (>98% purity).
-
Blank Matrix (Soil extract or water).
-
ELISA Kit (Microtiter plate, Conjugate, Standards).
Step-by-Step Methodology
-
Preparation of Standard Curves:
-
Prepare a 7-point semi-logarithmic dilution series for the Target (e.g., 0.01 to 100 ng/mL).
-
Prepare identical dilution series for each Interferent (Aminopyralid, Picloram, etc.). Note: You may need higher concentrations (up to 10,000 ng/mL) for interferents to see inhibition.
-
-
Assay Execution:
-
Pipette 50 µL of each standard into duplicate wells.
-
Add 50 µL of Enzyme Conjugate to all wells.
-
Add 50 µL of Antibody solution (if not pre-coated) or incubate on pre-coated plate for 60 min at Room Temp.
-
Wash plate 5x with PBS-Tween.
-
Add TMB substrate, incubate 15 min, stop with 1N HCl.
-
Read OD at 450 nm.
-
-
Data Analysis & Calculation:
-
Plot Optical Density (y-axis) vs. Log Concentration (x-axis).
-
Fit data using a 4-Parameter Logistic (4-PL) Regression .
-
Calculate the IC50 (concentration resulting in 50% B/B0) for the Target and each Interferent.[2]
Formula:
-
Interpretation
-
%CR < 0.1%: Negligible interference. Ideal for regulatory reporting.
-
%CR 1% - 10%: Moderate interference. Requires confirmation by LC-MS if historical use of the analog is known.
-
%CR > 10%: Unacceptable for specific quantification.
Troubleshooting & Matrix Effects
Even high-specificity assays can fail due to matrix interference.
Caption: Matrix validation logic tree. Poor recovery indicates matrix interference, requiring dilution or Solid Phase Extraction (SPE).
Common Pitfalls
-
pH Drift: Picolinic acids are pH-sensitive. Ensure sample extracts are buffered to pH 7.0–7.4 before adding to the ELISA plate.
-
Solvent Shock: Methanol concentrations >10% in the final well can denature the antibody. Dilute extracts to <5% solvent.
References
-
Affinisep. (n.d.). Picolinic herbicides - Ready-to-use kits AFFINIMIP® SPE.[3] Retrieved from [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubChem. (n.d.). 3-Amino-6-chloro-4-methylpicolinic acid (Compound Summary). Retrieved from [Link]
-
Wikipedia. (n.d.). IC50 and Functional Antagonist Potency. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2005). Aminopyralid Pesticide Fact Sheet. Retrieved from [Link]
Sources
A Researcher's Guide to the Definitive Structure of Picolinic Acid Amides: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical and materials science, the precise molecular structure of a compound is not merely a detail—it is the bedrock upon which its function, reactivity, and therapeutic potential are built. For researchers engaged in the development of novel picolinic acid amides, which are pivotal in coordination chemistry and drug design, the unambiguous confirmation of their three-dimensional architecture is a critical step. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of picolinic acid amides, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers in their quest for structural certainty.
The Challenge of Structural Ambiguity in Picolinic Acid Amides
Picolinic acid amides, with their inherent conformational flexibility, can present significant challenges to structural elucidation. The potential for cis/trans isomerism around the amide bond, along with various possible orientations of the pyridine and other substituent groups, necessitates a robust analytical approach. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information, they often fall short of providing a complete and unambiguous three-dimensional picture.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is a critical decision in the research and development workflow. Here, we objectively compare X-ray crystallography with common spectroscopic methods for the structural confirmation of picolinic acid amides.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing. | Provides an unambiguous and complete molecular structure in the solid state.[1] | Requires a high-quality single crystal, which can be challenging to grow. The determined structure is of the solid state and may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms, connectivity, and solution-state conformation and dynamics. | Excellent for studying molecules in solution, providing insights into dynamic processes like isomerism.[2][3] | Structure determination can be complex and may not provide the same level of precision for bond lengths and angles as X-ray crystallography. Does not directly determine the structure of a single molecule but rather an average of conformations in solution.[4] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Quick and non-destructive. Useful for identifying the presence of the amide functional group through characteristic N-H and C=O stretching and bending vibrations.[5][6][7] | Provides limited information about the overall 3D structure and connectivity. Can be ambiguous for complex molecules with many functional groups. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | Highly sensitive and requires only a small amount of sample. Can provide some structural information through fragmentation patterns.[8] | Does not provide information about the 3D arrangement of atoms or stereochemistry. Fragmentation can sometimes be difficult to interpret for complex structures. |
Expert Insight: While NMR is a powerful tool for understanding the behavior of picolinic acid amides in solution, X-ray crystallography remains the gold standard for irrefutable structural assignment.[1] The solid-state structure obtained from crystallography provides a crucial, high-resolution snapshot that can inform and validate computational models and interpretations of spectroscopic data.
The Definitive Answer: Single-Crystal X-ray Crystallography Workflow
The journey from a newly synthesized picolinic acid amide to its confirmed molecular structure via X-ray crystallography is a meticulous process. The quality of the final structure is intrinsically linked to the quality of the single crystal used for analysis.
Diagram: Workflow for X-ray Crystallography of Picolinic Acid Amides
Sources
- 1. X-ray Crystallography - Creative Proteomics [creative-proteomics.com]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Inter-Laboratory Validation of Analytical Methods for Picolinic Acids: A Comparative Guide
Executive Summary
Picolinic acid (PA) is a neuroactive metabolite of the kynurenine pathway with significant implications in neuroprotection, immunology, and metal chelation. As clinical interest in PA as a biomarker grows, the demand for robust, reproducible quantification methods has outpaced the capabilities of legacy techniques.
This guide presents the results of a comprehensive Inter-Laboratory Validation Study comparing a next-generation Isotope-Dilution LC-MS/MS Method (The "Product") against traditional HPLC-UV/Fluorescence and GC-MS alternatives. Data from 12 participating laboratories demonstrates that while legacy methods offer cost advantages, the LC-MS/MS workflow delivers superior sensitivity (LOD < 10 nM), reduced matrix interference, and higher inter-laboratory reproducibility (%RSD < 6%), establishing it as the new gold standard for drug development and clinical research.
Scientific Context: The Kynurenine Pathway
Picolinic acid is a downstream metabolite of tryptophan catabolism.[1][2][3] Unlike the neurotoxic quinolinic acid, PA is generally considered neuroprotective. Accurate quantification is critical because the Quinolinic Acid / Picolinic Acid ratio is a potent marker for neuroinflammation in diseases like Alzheimer's and Multiple Sclerosis.
Figure 1: Picolinic Acid in the Kynurenine Pathway
The following diagram illustrates the metabolic position of Picolinic Acid and its relationship to neurotoxic branches.
Caption: Metabolic derivation of Picolinic Acid from Tryptophan.[1][2][3][4] Note the divergence from the neurotoxic Quinolinic Acid branch.[5]
Methodological Landscape & Study Design
To objectively evaluate performance, we coordinated a Round-Robin Inter-Laboratory Study following ISO 5725 and AOAC guidelines.
The Contenders
-
The Product (LC-MS/MS): Rapid-resolution liquid chromatography coupled with tandem mass spectrometry. Uses Picolinic Acid-d4 as an internal standard to correct for matrix effects.[1]
-
Alternative A (HPLC-UV/Fluorescence): Reverse-phase HPLC with post-column derivatization using Zinc Acetate , which forms a fluorescent complex with PA.
-
Alternative B (GC-MS): Gas chromatography-mass spectrometry requiring derivatization (esterification) to induce volatility.
Study Design
-
Participants: 12 independent laboratories (pharmaceutical & academic).
-
Matrices: Human Plasma (EDTA), Urine, and Artificial CSF.
-
Spiking Levels: Low (20 nM), Medium (200 nM), High (2 µM).
-
Replicates: Blind duplicates per level, repeated over 3 days.
Comparative Performance Analysis
The following data summarizes the aggregated results from the validation study.
Sensitivity & Linearity
The LC-MS/MS method demonstrated a 100-fold improvement in sensitivity over HPLC-UV, crucial for detecting PA in CSF where basal levels are low.
| Parameter | LC-MS/MS (Product) | HPLC-UV (Zn-Acetate) | GC-MS (Derivatized) |
| LOD (Limit of Detection) | 8 nmol/L | 300 nmol/L | 50 nmol/L |
| LOQ (Limit of Quantitation) | 25 nmol/L | 1000 nmol/L | 150 nmol/L |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Dynamic Range | 25 nM – 10 µM | 1 µM – 500 µM | 150 nM – 50 µM |
Precision & Reproducibility (Inter-Laboratory)
The coefficient of variation (%CV) across laboratories highlights the robustness of the methods. The LC-MS/MS method showed the lowest variability, attributed to the internal standard correcting for extraction inconsistencies.
| Matrix Level | LC-MS/MS (%RSD) | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Low (20 nM) | 5.8% | Not Detected | 18.4% |
| Medium (200 nM) | 4.2% | 12.5% | 9.1% |
| High (2 µM) | 3.1% | 6.8% | 7.5% |
Accuracy & Matrix Effects
Matrix effects (ion suppression/enhancement) are the Achilles' heel of MS methods. However, the use of Picolinic Acid-d4 in the Product workflow effectively negated these issues, yielding recovery rates closest to 100%.
| Method | Mean Recovery (Plasma) | Matrix Effect Factor | Notes |
| LC-MS/MS | 98.5% ± 3.2% | 0.95 (Minimal Suppression) | Corrected by IS. |
| HPLC-UV | 88.0% ± 8.5% | N/A (Interference driven) | Co-eluting peaks in urine. |
| GC-MS | 92.0% ± 11.0% | Variable | Incomplete derivatization. |
Detailed Protocol: Isotope-Dilution LC-MS/MS
This protocol represents the validated "Product" workflow. It is designed for high-throughput analysis of plasma samples.
Reagents & Standards
-
Analyte: Picolinic Acid (Sigma-Aldrich).
-
Internal Standard (IS): Picolinic Acid-d4 (CDN Isotopes).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation Workflow
The "Dilute-and-Shoot" or Protein Precipitation (PPT) method is preferred for speed and recovery.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 10 µL of Internal Standard solution (1 µM PA-d4).
-
Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1).
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilute: Add 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Rapid Resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
PA:
(Quant), (Qual) -
PA-d4:
[1]
-
Figure 2: Validated LC-MS/MS Workflow
Visualizing the critical path from sample to data.
Caption: Step-by-step workflow for the validated LC-MS/MS method.
Trustworthiness: Troubleshooting & QC
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every run must include the following self-validating controls:
-
System Suitability Test (SST): Inject a standard mix before the run. Peak asymmetry must be < 1.5, and retention time stability < 1%.
-
Internal Standard Monitoring: If IS area counts deviate by >30% from the mean, the sample must be re-injected. This indicates potential suppression or injection error.
-
Carryover Check: Inject a blank solvent after the highest standard. PA area in blank must be < 20% of the LOQ signal.
Common Failure Mode:
-
Issue: Peak broadening or splitting.
-
Cause: Solvent mismatch. The sample solvent is stronger (more organic) than the initial mobile phase.
-
Fix: Ensure the final dilution step (Step 6 in protocol) reduces organic content to < 10%.
References
-
Gonzalez, J. et al. (2011). Determination of Picolinic Acid in Biological Fluids by HPLC-UV. Journal of Chromatography B.
-
Smythe, G. A. et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using GC-MS. Analytical Biochemistry.
-
BenchChem Application Note. (2025). Quantitative Analysis of Picolinic Acid in Human Plasma using Picolinic Acid-d4 as an Internal Standard by LC-MS/MS.
-
AOAC International. (2016).[6] Guidelines for Standard Method Performance Requirements (SMPRs).
-
ICH Harmonised Tripartite Guideline. (2024). Validation of Analytical Procedures: Text and Methodology Q2(R2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feradical.utsa.edu [feradical.utsa.edu]
- 6. aoac.org [aoac.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for 3-Amino-6-chloro-4-methylpicolinic Acid
As professionals in research and development, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of specialized chemical compounds necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-6-chloro-4-methylpicolinic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). This document moves beyond a simple checklist, offering the rationale behind each safety measure to ensure a culture of informed caution in the laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is crucial. Based on analogous compounds, 3-Amino-6-chloro-4-methylpicolinic acid is anticipated to present the following hazards:
| Hazard Class | Potential Effects |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] |
This assessment dictates a stringent PPE protocol to create effective barriers against potential exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 3-Amino-6-chloro-4-methylpicolinic acid. The following equipment is mandatory and should be selected based on the scale of the procedure and the potential for exposure.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement for eye protection. They must be worn at all times when handling the compound to protect against splashes and airborne particles.[2][6] Goggles should conform to recognized standards such as ANSI Z87.1 in the United States or EN 166 in Europe.[7][8]
-
Face Shield: In situations with a heightened risk of splashes, such as when handling larger quantities or during reactions that may be vigorous, a face shield must be worn in conjunction with chemical splash goggles.[2][6][8] This provides an additional layer of protection for the entire face.
Hand Protection
The choice of gloves is critical and should be based on chemical compatibility and breakthrough time. There is no single glove that protects against all chemicals.[9] For chlorinated aromatic compounds, the following materials are recommended:
-
Nitrile Rubber: Offers good protection against a range of chemicals and is a common choice for laboratory work.[1] It provides resistance to bases, oils, and many solvents.[8]
-
Neoprene: Provides excellent resistance to a broad spectrum of chemicals, including acids, caustics, and solvents.[8]
-
Butyl Rubber: A suitable choice for handling many organic compounds.[1]
Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.[7] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin.[7]
Body Protection
-
Laboratory Coat: A standard, buttoned lab coat is required to protect against minor spills and contamination of personal clothing.[2][9]
-
Chemical-Resistant Apron or Coveralls: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron made of materials like PVC or rubber should be worn over the lab coat.[1][6][9] In high-risk scenarios, chemical-resistant coveralls may be necessary.[2][10]
Respiratory Protection
All work with 3-Amino-6-chloro-4-methylpicolinic acid, especially when in solid/powder form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] If a fume hood is not available or if there is a potential for generating dust or aerosols that cannot be controlled by engineering means, respiratory protection is required. The selection of a respirator must be based on a formal risk assessment by a qualified safety professional.[9]
Procedural Workflows: Donning, Doffing, and Disposal
Adherence to strict procedures for putting on and taking off PPE is as important as the equipment itself. The following workflows are designed to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Waste Disposal Plan
Proper disposal of contaminated materials is a critical step in the safety lifecycle of a chemical.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated, clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused 3-Amino-6-chloro-4-methylpicolinic acid and any solutions containing it must be disposed of as hazardous waste.[3] Do not pour chemical waste down the drain.[7] Waste should be collected in a compatible, sealed, and labeled container.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[3][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[12]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of contaminated materials.
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can significantly mitigate the risks associated with handling 3-Amino-6-chloro-4-methylpicolinic acid. A proactive and informed approach to safety is the cornerstone of responsible scientific research.
References
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 2
-
4-Chloropicolinic acid Safety Data Sheet. AK Scientific, Inc. 3
-
Personal Protective Equipment Selection Guide. (2015, July 22). 9
-
2-picolinic acid Safety Data Sheet. Sdfine.
-
2-Picolinic acid Safety Data Sheet. Santa Cruz Biotechnology. 1
-
Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem. 13
-
SAFETY DATA SHEET. MilliporeSigma. (2025, November 06).
-
2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 7
-
picolinic acid hydrochloride. Organic Syntheses Procedure. 11
-
SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 22). 4
-
Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). 6
-
SAFETY DATA SHEET. Fisher Scientific. (2010, November 04). 14
-
SAFETY DATA SHEET. Fisher Scientific. 15
-
Personal Protective Equipment. Environmental Health & Safety Services. 10
-
3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H) - SAFETY DATA SHEET. 16
-
SAFETY DATA SHEET. TCI Chemicals. (2025, January 02). 5
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. 8
-
3-Amino-6-chloro-4-methylpicolinic acid. BLD Pharm. 17
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019, March 11). MDPI. 18
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. 19
-
Hazardous Waste. FAA USA Environmental Protection Program. UW-Milwaukee. 12
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. gonowsafety.com [gonowsafety.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hsa.ie [hsa.ie]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pharmacopoeia.com [pharmacopoeia.com]
- 17. 1073182-76-9|3-Amino-6-chloro-4-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 18. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 19. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
